Amino-PEG6-amido-C16-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFCAVGBATFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of Amino-PEG6-amido-C16-COOH in different solvents
Solubility Profile of Amino-PEG6-amido-C16-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
This compound is characterized by three key structural components: a terminal primary amine, a hexaethylene glycol (PEG6) spacer, and a 16-carbon carboxylic acid.
-
Hydrophilic Domain: The PEG6 chain and the terminal carboxylic acid and amine groups are polar and capable of hydrogen bonding, contributing to solubility in aqueous and polar solvents.[5][6] The ionization state of the terminal amine and carboxylic acid groups is pH-dependent, which will significantly influence aqueous solubility.
-
Hydrophobic Domain: The C16 alkyl chain is a long, nonpolar hydrocarbon tail that imparts significant hydrophobicity, driving solubility in nonpolar organic solvents.
-
Amphiphilic Nature: The presence of both distinct hydrophilic and hydrophobic domains makes this compound an amphiphilic molecule. This duality suggests it may exhibit surfactant-like properties, forming micelles in aqueous solutions above a certain concentration.[7][8]
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This data is illustrative and based on the solubility of similar PEGylated lipids and amphiphilic molecules.[4][6][9] Actual experimental values may vary.
| Solvent System | Predicted Solubility | Rationale and Remarks |
| Aqueous Solvents | ||
| Deionized Water | Low to Moderate | Solubility is expected to be pH-dependent. At neutral pH, the zwitterionic form may have limited solubility. Formation of micelles is possible at higher concentrations.[8] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | The ionic strength and buffering capacity of PBS can enhance the solubility of the charged species compared to deionized water. |
| Acidic Buffer (e.g., pH 2-4) | Higher | Protonation of the carboxylic acid to a neutral state and the amine to a cationic state may alter solubility. The overall charge will influence interaction with the solvent. |
| Basic Buffer (e.g., pH 8-10) | Higher | Deprotonation of the carboxylic acid to its carboxylate form (anionic) is expected to increase solubility in aqueous media. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of solvating both the polar and nonpolar portions of the molecule. Often a good solvent for similar PEGylated linkers.[4][9][10] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.[6][9] |
| Methanol (MeOH) | Moderate to High | A polar protic solvent that can interact with the PEG chain and terminal polar groups. Solubility may be slightly lower than in DMSO or DMF due to the influence of the long alkyl chain.[9] |
| Ethanol (B145695) (EtOH) | Moderate | Less polar than methanol, ethanol is a good solvent for many amphiphilic molecules.[7] |
| Dichloromethane (DCM) | Moderate to Low | A nonpolar solvent that will primarily solvate the C16 alkyl chain. The polar PEG chain will limit solubility. |
| Solvent Mixtures | ||
| DMSO/Water Mixtures | Variable | Solubility will depend on the ratio. A higher percentage of DMSO will likely be required to achieve high concentrations. |
| Ethanol/Water Mixtures | Variable | The amphiphilic nature of ethanol makes it a good co-solvent to bridge the polarity gap between water and the hydrophobic tail of the molecule.[7] |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[11]
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Kinetic solubility can be assessed by taking samples at various time points.[11]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve).
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Hypothetical Signaling Pathway in PROTAC-Mediated Degradation
This compound can be used as a linker to synthesize a PROTAC. The PROTAC would then recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The amphiphilic nature of the linker could influence the PROTAC's cell permeability and engagement with its intracellular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 5. Amino-PEG6-acid, 905954-28-1 | BroadPharm [broadpharm.com]
- 6. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Amino-PEG6-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Key characteristics of bifunctional PEGylated linkers in biochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics, applications, and experimental considerations of bifunctional polyethylene (B3416737) glycol (PEG) linkers in biochemistry. These versatile molecules are instrumental in the development of advanced therapeutics and diagnostics, offering unparalleled advantages in modulating the properties of bioconjugates.
Core Concepts of Bifunctional PEGylation
PEGylation is the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs.[1] This process enhances the therapeutic properties of a molecule by increasing its solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] Bifunctional PEGs possess two reactive functional groups, enabling them to act as crosslinkers or spacers between two molecular entities.[1]
There are two main categories of bifunctional PEG linkers:
-
Homobifunctional PEGs: These linkers have identical functional groups at both ends (X-PEG-X).[1] They are primarily used for crosslinking similar molecules or for creating hydrogels.[1][3]
-
Heterobifunctional PEGs: These linkers feature two different reactive groups (X-PEG-Y).[1] This allows for the controlled, sequential conjugation of two distinct molecules, which is particularly useful in applications like targeted drug delivery where a therapeutic agent is linked to a targeting moiety.[][5]
The PEG chain itself imparts hydrophilicity and biocompatibility, while the terminal functional groups determine the conjugation chemistry.[1][6] The length of the PEG chain is a critical parameter that can be adjusted to optimize the pharmacokinetic properties and biological activity of the final conjugate.[7][8]
Key Characteristics and Their Impact
The physicochemical properties of bifunctional PEGylated linkers directly influence the performance of the resulting bioconjugate.
Solubility and Stability
PEG linkers are highly soluble in aqueous solutions and can increase the solubility of hydrophobic drugs or proteins.[6][9] This is crucial for preventing aggregation, especially in antibody-drug conjugates (ADCs) with hydrophobic payloads.[7][10] The flexible PEG chain can also shield the attached molecule from enzymatic degradation, thereby enhancing its stability.[11][12]
Pharmacokinetics and Immunogenicity
PEGylation significantly alters the pharmacokinetic profile of a bioconjugate.[13] The increased hydrodynamic volume of the PEGylated molecule leads to reduced renal clearance and a prolonged circulation half-life.[][15] This extended exposure can enhance therapeutic efficacy.[16] Furthermore, the PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[][10]
Linker Length
The length of the PEG spacer plays a crucial role in the overall efficacy of a bioconjugate. Longer PEG chains generally lead to improved pharmacokinetics and in vivo efficacy.[7][17] However, there can be a trade-off, as longer linkers might also introduce steric hindrance, potentially reducing the binding affinity or in vitro potency of the conjugated molecule.[8][18] The optimal PEG linker length is often specific to the antibody, payload, and target and requires empirical determination.[7]
Cleavable vs. Non-Cleavable Linkers
Bifunctional PEG linkers can be designed to be either cleavable or non-cleavable, which dictates the drug release mechanism.[]
-
Cleavable Linkers: These linkers are designed to break and release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[][12] This allows for targeted drug release at the site of action, minimizing off-target toxicity.[11]
-
Non-Cleavable Linkers: These linkers form a stable bond between the drug and the targeting moiety.[] The drug is typically released upon the complete degradation of the conjugate within the target cell.[]
Quantitative Data on PEG Linker Characteristics
The following tables summarize quantitative data on the impact of bifunctional PEGylated linkers on various parameters.
| Linker Type | Functional Groups | Target Residues | Key Application | Reference |
| Homobifunctional | NHS esters | Amines (Lysine, N-terminus) | Protein Crosslinking | [1][5] |
| Maleimides | Thiols (Cysteine) | Protein Dimerization | [19][20] | |
| Heterobifunctional | NHS ester, Maleimide | Amine, Thiol | Antibody-Drug Conjugates | [5] |
| Azide, Alkyne | (Click Chemistry) | Bioconjugation | [5][21] | |
| Aldehyde, Amine | N-terminus, Lysine | Site-specific PEGylation | [22] |
| PEG Linker Length | Effect on Half-Life | Effect on In Vitro Cytotoxicity | Effect on Tumor Accumulation | Reference |
| No PEG | 19.6 min | 1x | Baseline | [16] |
| 4 kDa PEG | 2.5-fold increase | 4.5-fold decrease | Increased | [16][23] |
| 10 kDa PEG | 11.2-fold increase | 22-fold decrease | Significantly Increased | [16][23][24] |
Experimental Protocols
General Protocol for Protein PEGylation with an NHS-Ester Functionalized PEG
This protocol outlines a general method for conjugating an NHS-ester functionalized PEG to a protein, targeting primary amine groups.[1]
Materials:
-
Protein to be PEGylated
-
NHS-ester functionalized bifunctional PEG
-
Reaction Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]
-
Anhydrous DMSO (if PEG is not buffer soluble)
-
Quenching Reagent (e.g., Tris or glycine)
-
Purification equipment (e.g., centrifugal filters, size-exclusion chromatography system)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 g/L.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in the reaction buffer or anhydrous DMSO.[1]
-
Conjugation Reaction: Add a molar excess of the dissolved PEG reagent to the protein solution. A common starting point is a 10- to 50-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[1] Reaction times may need optimization.[1]
-
Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted NHS-ester groups.[1]
-
Purification: Remove the quenching reagent and excess unreacted PEG using centrifugal filters or size-exclusion chromatography (SEC).[1][5]
Characterization of PEGylated Conjugates
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To qualitatively assess the extent of PEGylation.
-
Methodology: Run the purified conjugate on an SDS-PAGE gel. PEGylated proteins will migrate slower than the unconjugated protein, resulting in a shift to a higher apparent molecular weight. The banding pattern can also indicate the homogeneity of the conjugate.[25]
2. Size-Exclusion Chromatography (SEC):
-
Purpose: To purify the PEGylated conjugate and determine its hydrodynamic size.
-
Methodology: Inject the purified reaction mixture onto an SEC column. The PEGylated conjugate will elute earlier than the unconjugated protein and any smaller reactants.[5][26]
3. Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To determine the drug-to-antibody ratio (DAR) in ADCs.
-
Methodology: HIC separates molecules based on their hydrophobicity. In ADCs, the addition of a hydrophobic drug increases the overall hydrophobicity of the antibody. By separating the different drug-loaded species, the average DAR can be calculated.[5]
4. Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight of the conjugate and the degree of PEGylation.
-
Methodology: Techniques like MALDI-TOF or ESI-MS can be used to analyze the mass of the intact conjugate, providing information on the number of PEG chains attached.[27]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. labinsights.nl [labinsights.nl]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Bifunctional PEG aldehyde [nanocs.net]
- 23. mdpi.com [mdpi.com]
- 24. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Targeted Protein Degradation: A Literature Review on the Discovery and Evolution of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of destruction, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] This heterobifunctional molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two elements.[2][3][5][6][7]
Initially overlooked as a passive tether, the linker is now universally recognized as a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6][8][9] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[1][7][9][10] This in-depth technical guide provides a comprehensive literature review on the discovery and evolution of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying principles through logical diagrams.
The Evolution of PROTAC Linker Design: From Flexible Chains to Functional Scaffolds
The journey of PROTAC linker discovery began with simple, synthetically accessible structures. The first reported PROTAC utilized a flexible alkyl linker to connect a ligand for the methionine aminopeptidase-2 (MetAP-2) to a peptide that recruits the SCF E3 ligase complex.[11] Early efforts in the field predominantly employed flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[7][8][11] These linkers offered the advantage of conformational flexibility, allowing the two ligands to orient themselves for productive ternary complex formation.[1][2]
However, it quickly became apparent that a "one-size-fits-all" approach to linker design was suboptimal. The empirical nature of early PROTAC development, often described as a "trial and error" process, highlighted the critical need for a more rational approach to linker optimization.[2] This led to a paradigm shift towards exploring the impact of linker length, composition, and rigidity on PROTAC activity.
More recent research has focused on the development of more sophisticated and functional linkers. The incorporation of rigid motifs, such as piperazine, piperidine, and triazole rings, has been shown to pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and improve degradation potency.[1][8][11][12][13] Furthermore, the introduction of functional groups within the linker can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][10][13]
Key Parameters in Linker Design and Their Impact on PROTAC Efficacy
The optimization of a PROTAC's linker is a multifactorial process, with several key parameters that must be carefully considered.
Linker Length
The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6][10][14] Conversely, an excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[6][10][14] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[15]
Linker Composition
The chemical composition of the linker significantly influences a PROTAC's physicochemical properties. The most common linker motifs are PEG and alkyl chains.[8][11] PEG linkers are hydrophilic and can improve the solubility of the PROTAC, while alkyl chains are more hydrophobic and can enhance cell permeability.[1][12] The incorporation of other chemical moieties, such as ether or amide groups, can also impact a PROTAC's properties. For instance, replacing an amide with an ether has been shown to increase cell permeability in some cases.[14]
Linker Rigidity
The flexibility of the linker plays a crucial role in the thermodynamics of ternary complex formation. While flexible linkers provide the conformational freedom to achieve a productive binding orientation, they can also have a high entropic penalty upon binding.[2] Rigid linkers, by contrast, can reduce this entropic cost and pre-organize the PROTAC in a favorable conformation for ternary complex formation, potentially leading to enhanced potency.[1][12][13]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands, often referred to as "exit vectors," are also critical for PROTAC activity. The choice of attachment point can significantly impact the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.[6][11]
Quantitative Analysis of Linker Effects
The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | ~50% | >10 |
| PROTAC 2 | 12 | ~75% | ~5 |
| PROTAC 3 | 16 | ~95% | ~1 |
| PROTAC 4 | 19 | ~70% | ~5 |
| PROTAC 5 | 21 | ~60% | >10 |
| (Data synthesized from published literature.[16][17]) |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation observed | - |
| PROTAC B | 21 | 3 | 96% |
| PROTAC C | 29 | 292 | 76% |
| (Data synthesized from published literature.[2][16]) |
Table 3: Comparative Efficacy of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG | 10 | C4 | 50 | 85 | Ramos |
| BTK Degrader 2 | PEG | 13 | C4 | 10 | 95 | Ramos |
| BTK Degrader 3 | Alkyl | 12 | C5 | 150 | 70 | Ramos |
| BTK Degrader 4 | Alkyl/Aromatic | 15 | C5 | 25 | 90 | Ramos |
| (Data synthesized from published literature.[12]) |
Experimental Protocols for PROTAC Linker Discovery and Characterization
The development of effective PROTACs relies on a suite of robust experimental methodologies to synthesize and evaluate candidate molecules. The following sections provide detailed protocols for key experiments in PROTAC linker research.
PROTAC Synthesis via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of PROTAC synthesis.[5][9][] This method allows for the rapid and efficient assembly of PROTAC libraries with diverse linkers.[5][9][]
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
Protocol:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in the chosen solvent.
-
Add a solution of copper(II) sulfate.
-
Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting PROTAC using standard chromatographic methods (e.g., reversed-phase HPLC).
Western Blot for Protein Degradation Assessment
Western blotting is the most common method for quantifying the degradation of a target protein induced by a PROTAC.[10][11][19]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10][11]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[10][11]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imaging system.[10][11]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is a prerequisite for its activity. Cellular permeability can be assessed using various in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane and is useful for early-stage screening.[6][8][20]
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux mechanisms.[6][8][21]
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. Biophysical techniques are essential for characterizing these interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC to the POI and E3 ligase, as well as the formation of the ternary complex.[3][22][23][24][25] It can be used to determine binding affinities (KD) and cooperativity.[22][23][25]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][26][27][28]
Visualizing the Core Concepts: Diagrams and Workflows
To further elucidate the principles of PROTAC linker discovery, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC linker optimization.
Caption: The relationship between linker properties and PROTAC efficacy.
Conclusion and Future Perspectives
The discovery and development of PROTAC linkers have evolved from a serendipitous art to a data-driven science. It is now unequivocally clear that the linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its biological activity and drug-like properties. The continued exploration of "linkerology," encompassing the systematic investigation of linker length, composition, and rigidity, is essential for unlocking the full therapeutic potential of targeted protein degradation.
Future advancements in this field will likely be driven by a combination of empirical screening of diverse linker libraries and the increasing application of computational and structural biology approaches to rationally design linkers. As our understanding of the intricate interplay between the linker and the formation of a productive ternary complex deepens, we can expect the development of next-generation PROTACs with enhanced efficacy, improved selectivity, and more favorable pharmacokinetic profiles, ultimately leading to novel and transformative therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. aragen.com [aragen.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. o2hdiscovery.co [o2hdiscovery.co]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 27. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Architectonics of a Bridge: A Technical Guide to PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate specific targets. A critical, yet often underappreciated, component of a PROTAC is the linker that bridges the target-binding warhead and the E3 ligase-recruiting ligand. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely utilized scaffold. This technical guide provides an in-depth exploration of the mechanism of action for PEG-based PROTAC linkers, offering a comprehensive resource for the rational design and evaluation of these powerful molecules.
Core Principles: More Than Just a Spacer
The linker in a PROTAC molecule is not a passive tether but an active contributor to its overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and synthetic tractability, making them a popular choice in PROTAC design.[1][3]
The primary roles of a PEG linker include:
-
Enhancing Solubility and Permeability: The inherent hydrophilicity of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[1][3] This is crucial for their formulation and bioavailability. Furthermore, the flexible nature of PEG linkers allows the PROTAC to adopt conformations that can shield polar surface area, potentially aiding in cell membrane permeability—a concept sometimes referred to as the "chameleon effect".[2]
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][4] An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination.[2] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to an entropic penalty and reduced efficacy.[5]
-
Influencing Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[6] This is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[7]
Quantitative Insights: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| Alkyl/Ether | < 12 | No degradation | - | TBK1 | [7] |
| Alkyl/Ether | 12-29 | Submicromolar | >90 | TBK1 | [7] |
| PEG | 12 | - | Stronger degradation than 16-atom linker | ERα | [] |
| PEG | 16 | - | Weaker degradation than 12-atom linker | ERα | [] |
| Methylene units | 5 | - | Complete degradation | SOS1 | [] |
Table 1: Impact of Linker Length on Degradation of Various Target Proteins. This table illustrates that the optimal linker length is target-dependent. For TBK1, a minimum linker length is required to observe degradation, while for ERα, a shorter PEG linker was more effective.
| PROTAC | Linker Composition | BTK Degradation (DC50 in Mino cells) | Reference |
| NC-1 | Non-covalent | 50-100 nM | [9] |
| IR-1 | Covalent, PEG-based | 10-50 nM | [9] |
| IR-2 | Covalent, PEG-based | 10-50 nM | [9] |
| RC-1 | Reversible covalent, PEG-based | >1000 nM | [9] |
| RC-2 | Reversible covalent, PEG-based | 100-250 nM | [9] |
| RC-3 | Reversible covalent, PEG-based | 50-100 nM | [9] |
Table 2: Degradation of BTK by PROTACs with Varying Linker Chemistries and Lengths. This table highlights how linker chemistry (covalent vs. non-covalent) in conjunction with PEG-based linkers of varying lengths can significantly impact degradation potency.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Key Experimental Protocols
The successful development of a PROTAC relies on a suite of robust experimental assays to characterize its activity at each stage of the mechanism of action. Detailed methodologies for three critical experiments are provided below.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization:
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[10]
-
Inject a series of concentrations of the target protein over a separate flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein.[10]
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show an increase in response units (RU) corresponding to the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the KD of the binary interaction (PROTAC to E3 ligase) with the apparent KD of the ternary complex formation.[4] A value of α > 1 indicates positive cooperativity.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the E3 ligase to ubiquitinate the target protein in a cell-free system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components in a reaction buffer (e.g., containing HEPES, NaCl, MgCl2, and DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
-
Prepare parallel reactions with and without the PROTAC (vehicle control, e.g., DMSO).[11]
-
Include negative controls, such as reactions lacking E1, E2, E3, or ATP, to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[11]
-
-
Incubation:
-
Initiate the reaction by adding the PROTAC or vehicle.
-
Incubate the reactions at 30-37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
-
Separate the reaction products by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified target protein, corresponding to the addition of one or more ubiquitin molecules.[11]
-
A primary antibody against ubiquitin can also be used to confirm the presence of ubiquitinated species.
-
Cellular Protein Degradation Assay: Western Blot
Objective: To quantify the degradation of the target protein in a cellular context following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[5]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or vinculin) to normalize for variations in protein loading.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5]
-
Conclusion
PEG-based linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of these innovative protein degraders. A thorough understanding of their mechanism of action, coupled with a systematic and quantitative experimental approach, is essential for the rational design of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to navigate the complexities of PROTAC development and unlock the full potential of targeted protein degradation.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Amino-PEG6-amido-C16-COOH: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Amino-PEG6-amido-C16-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
Core Components and Physicochemical Properties
This compound is a heterobifunctional linker comprised of three key components: a primary amine group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a C16 saturated fatty acid chain terminating in a carboxylic acid.
-
Amino Group (-NH2): This functional group serves as a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL). The primary amine can readily form a stable amide bond with an activated carboxylic acid on the E3 ligase ligand.
-
Hexaethylene Glycol (PEG6) Spacer: The PEG6 moiety is a flexible, hydrophilic chain that enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule. The length and flexibility of the PEG spacer are crucial for enabling the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.
-
Amido-C16-COOH Moiety: This component consists of a 16-carbon alkyl chain (palmitic acid derivative) linked via an amide bond, terminating in a carboxylic acid (-COOH). The long alkyl chain can influence the lipophilicity and cell permeability of the PROTAC. The terminal carboxylic acid provides the second reactive site for conjugation, typically to a ligand targeting the protein of interest (POI).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₃₂H₆₄N₂O₉ | [1] |
| Molecular Weight | 620.86 g/mol | [2] |
| IUPAC Name | 1-amino-22-oxo-3,6,9,12,15,18-hexaoxa-21-azanonatriacontan-39-oic acid | [1] |
| Synonym | 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid | [2] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Mechanism of Action in PROTACs: A Signaling Pathway for Protein Degradation
This compound does not have an intrinsic signaling function. Instead, it is a critical structural component that enables the function of a PROTAC. The PROTAC, once assembled, initiates a catalytic cycle of targeted protein degradation. This process can be visualized as an induced signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols: Synthesis of a PROTAC Using this compound
Step 1: Coupling of the E3 Ligase Ligand to the Amino Terminus of the Linker
This step involves the formation of an amide bond between the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and the primary amine of this compound.
Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer and NMR for characterization
Protocol:
-
In a clean, dry flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the linker solution to the activated E3 ligase ligand solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate (E3 Ligand-Linker) by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Step 2: Coupling of the Target Protein Ligand to the Carboxylic Acid Terminus of the Linker
This step forms the final PROTAC molecule by creating an amide bond between the carboxylic acid of the E3 Ligand-Linker intermediate and an amine-functionalized ligand for the protein of interest.
Materials:
-
Purified E3 Ligand-Linker intermediate from Step 1
-
Target Protein Ligand with a primary or secondary amine handle
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
Mass Spectrometer and NMR for characterization
Protocol:
-
Dissolve the E3 Ligand-Linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
-
Add the amine-containing target protein ligand (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry and ¹H and ¹³C NMR.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a PROTAC using a bifunctional linker like this compound.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool in the design and synthesis of PROTACs. Its distinct components—a reactive amine, a solubilizing PEG spacer, and a lipophilic alkyl chain with a terminal carboxylic acid—provide medicinal chemists with a modular building block to systematically vary the properties of their PROTACs. Understanding the role of each component and employing robust synthetic methodologies are key to successfully developing potent and selective protein degraders for therapeutic applications. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of novel PROTACs incorporating this and similar long-chain bifunctional linkers.
References
An In-depth Technical Guide to Heterobifunctional Molecules for Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2][3] Unlike conventional small molecule inhibitors that block the function of a target protein, TPD co-opts the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][4] This approach provides several advantages, including the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve prolonged pharmacodynamic effects at lower doses.[4][5][6]
At the forefront of TPD are heterobifunctional molecules, small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[5][7] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5][7] This guide provides a comprehensive technical overview of heterobifunctional molecules, focusing on their core components, mechanism of action, key examples with quantitative data, and detailed experimental protocols for their characterization.
Core Components and Mechanism of Action
Heterobifunctional degraders are modular molecules typically consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[8][9][10][11][12][13]
-
Protein of Interest (POI) Ligand: This "warhead" provides specificity by binding to the target protein intended for degradation. The affinity of this ligand can influence the potency and selectivity of the degrader.[11]
-
E3 Ubiquitin Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, a component of the ubiquitin-proteasome system (UPS).[8][9][11] The choice of E3 ligase can impact the degrader's tissue distribution and degradation efficiency. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8][9]
-
Linker: The linker is a critical component that connects the POI and E3 ligase ligands.[10][11] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-degrader-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[11][13]
The mechanism of action involves the degrader acting as a molecular bridge to form a ternary complex.[7][14] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the degrader molecule can be recycled to induce the degradation of another POI molecule, acting in a catalytic manner.[4][5][6][14]
Types of Heterobifunctional Degraders
While the field is rapidly expanding, two main classes of heterobifunctional degraders have been extensively studied:
-
Proteolysis-Targeting Chimeras (PROTACs®): These are the most well-characterized class of heterobifunctional degraders.[5][7] They consist of two distinct ligands connected by a linker.[5][7]
-
Molecular Glues: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and creating a new surface for the target protein to bind.[15][16][17][18] Unlike PROTACs, they are not composed of two distinct ligands connected by a linker.[15][18]
Key Examples and Quantitative Data
The efficacy of heterobifunctional degraders is typically characterized by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[16] Binding affinities (Kd) for the target protein and the E3 ligase are also crucial parameters.
PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins
BET proteins, such as BRD4, are epigenetic readers that are attractive targets in oncology. Several PROTACs have been developed to target these proteins for degradation.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Binding Affinity (Kd) |
| dBET1 | CRBN | BRD2, BRD3, BRD4 | Breast cancer cells | 430 nM[19] | >90% | N/A |
| MV4;11 (AML) | N/A | N/A | N/A | |||
| MZ1 | VHL | BRD4 (preferential) | HeLa | < 100 nM[20] | >95%[6] | BRD4 BD1/2: 382/120 nM, BRD3 BD1/2: 119/115 nM, BRD2 BD1/2: 307/228 nM[20] |
| H661, H838 | 8 nM, 23 nM[16] | Complete at 100 nM[16] | VCB: 66 nM[6] | |||
| ARV-771 | VHL | BRD2, BRD3, BRD4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[16] | Not Reported | N/A |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[16] | Not Reported | N/A |
PROTACs Targeting the Androgen Receptor (AR)
The androgen receptor is a key driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | In Vivo Efficacy |
| Bavdegalutamide (ARV-110) | CRBN | Androgen Receptor (AR) | VCaP (AR amplification), LNCaP (AR T878A) | < 1 nM[21] | >95%[21] | Significant tumor growth inhibition in VCaP and LNCaP xenograft models[21] |
| enzalutamide-resistant LNCaP | < 1 nM[21] | >95%[21] | 46% of patients with AR T878A/S and/or H875Y mutations had PSA declines ≥50%[22][23] |
Experimental Protocols
The characterization of heterobifunctional molecules requires a suite of biochemical and cellular assays to assess their binding, ubiquitination, and degradation activity.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the levels of the target protein following treatment with a degrader.
Materials:
-
Cell line of interest
-
Heterobifunctional degrader compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[8]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15]
-
-
Detection and Analysis:
In Vitro Ubiquitination Assay
This assay directly measures the ability of a degrader to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Heterobifunctional degrader compound
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Reaction Setup:
-
Combine the E1, E2, E3, POI, and ubiquitin in a reaction buffer on ice.[9]
-
Add the degrader compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze by Western blotting using an antibody against the POI.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful degrader activity.[9]
-
Ternary Complex Formation Assay (AlphaLISA)
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to study the formation of the ternary complex.
Materials:
-
Tagged E3 ligase (e.g., FLAG-tagged)
-
Tagged POI (e.g., GST-tagged)
-
Heterobifunctional degrader compound
-
AlphaLISA Donor and Acceptor beads conjugated to antibodies against the tags (e.g., anti-FLAG Donor beads, anti-GST Acceptor beads)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Methodology:
-
Assay Setup:
-
In a microplate, combine the tagged E3 ligase, tagged POI, and a serial dilution of the degrader compound in assay buffer.[24]
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubate in the dark to allow the beads to bind to the tagged proteins in the complex.
-
-
Detection:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
A high AlphaLISA signal indicates that the Donor and Acceptor beads are in close proximity, confirming the formation of the ternary complex.[18] A bell-shaped curve is often observed, where at high concentrations of the degrader, the formation of binary complexes can lead to a decrease in the signal (the "hook effect").[18]
-
LC-MS Based Proteomics for Global Protein Degradation
Liquid chromatography-mass spectrometry (LC-MS) based proteomics can be used to assess the selectivity of a degrader by quantifying changes in the abundance of thousands of proteins across the proteome.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.[1]
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS/MS data.
-
Compare the protein abundance between the degrader-treated and control samples to identify proteins that are selectively degraded.
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. lifesensors.com [lifesensors.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 11. lifesensors.com [lifesensors.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. promega.co.jp [promega.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. urotoday.com [urotoday.com]
- 23. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 24. SLAS2024 [slas2024.eventscribe.net]
- 25. Protein preparation for LC-MS/MS analysis [protocols.io]
- 26. gu.se [gu.se]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Amino-PEG6-amido-C16-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased in vivo half-life, improved stability, and reduced immunogenicity.[1][2] Amino-PEG6-amido-C16-COOH is a heterobifunctional linker designed for bioconjugation, featuring a terminal carboxylic acid group for covalent attachment to proteins and a terminal primary amine for other applications.
This document provides a detailed protocol for the conjugation of the carboxyl group of this compound to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein using the efficient and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of EDC/NHS Chemistry
The conjugation process is a two-step reaction that forms a stable amide bond between the carboxyl group of the PEG linker and a primary amine on the protein.[3][4]
-
Activation of the Carboxyl Group: EDC activates the carboxyl group on the this compound linker, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate. This creates a more stable, amine-reactive NHS ester.[5]
-
Conjugation to the Protein: The NHS ester of the PEG linker readily reacts with primary amines on the protein, forming a stable amide bond and releasing NHS.[6]
This two-step approach minimizes protein-protein crosslinking, which can be a concern with one-step carbodiimide (B86325) methods.
Experimental Workflow
The overall process for conjugating this compound to a protein involves several key stages, from preparation to final analysis.
Caption: High-level workflow for protein PEGylation.
Materials and Reagents
Key Components
-
Target Protein: Purified protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES).
-
This compound: High-purity PEG linker.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Water-soluble carbodiimide crosslinker.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: To form a stable, amine-reactive intermediate.
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 50 mM, pH 4.7-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or Borate buffer, 50 mM, pH 8.0.
-
Quenching Solution: Hydroxylamine-HCl, Tris, or glycine (B1666218) (e.g., 1 M stock, pH 8.0).
-
Purification System: Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns and system.
Recommended Buffers and Solutions
| Buffer/Solution | Composition | pH | Purpose |
| Activation Buffer | 50 mM MES, 0.9% NaCl | 4.7 | EDC/NHS activation of COOH |
| Coupling Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl | 7.2-7.5 | Amine coupling reaction |
| Quenching Buffer | 1 M Tris-HCl | 8.0 | Stopping the reaction |
| Storage Buffer | User-defined (e.g., PBS) | 7.4 | Final conjugate storage |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of PEGylation.
Step 1: Preparation of Protein and Reagents
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., MES or PBS). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to a working range, typically 1-10 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 100 mM).
-
Dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to create fresh stock solutions (e.g., 100 mM each).
-
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions in Activation Buffer.
-
The molar ratio of PEG:EDC:NHS should be optimized. A common starting point is 1:2:5.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
Caption: Activation of PEG-COOH with EDC and NHS.
Step 3: Conjugation to the Target Protein
-
Add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[7][8]
-
The molar ratio of the PEG linker to the protein is a critical parameter that determines the degree of PEGylation. A starting range of 5:1 to 20:1 (PEG:protein) is recommended for optimization.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.
Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG linker, reagents, and to separate PEGylated protein from the unconjugated protein.
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Effective for removing unreacted PEG and reagents. Can separate multi-PEGylated species from mono-PEGylated and native protein.[10] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. PEGylation can shield surface charges, altering the protein's elution profile. | Highly effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can be used for polishing and separating PEGylated isoforms.[11] |
Characterization and Data Analysis
Proper characterization is crucial to confirm successful conjugation and to quantify the degree of PEGylation.
Quantitative Analysis Methods
| Analytical Method | Information Provided |
| SDS-PAGE | Visual confirmation of conjugation through a shift in apparent molecular weight. Provides a qualitative or semi-quantitative assessment of PEGylation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise determination of the molecular weight of the conjugate, allowing for the calculation of the number of PEG molecules attached per protein.[1] |
| HPLC (SEC or RP-HPLC) | Quantification of the different species in the reaction mixture (native, mono-, di-, and multi-PEGylated protein).[12] |
| TNBS Assay | Indirectly quantifies the degree of PEGylation by measuring the reduction in free primary amines. |
Example Optimization Parameters
Optimization is key to achieving the desired product yield and quality. The following parameters are critical to control.
| Parameter | Range for Optimization | Effect on Conjugation |
| PEG:Protein Molar Ratio | 1:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation.[13] |
| pH of Coupling Reaction | 7.0 to 8.5 | Higher pH favors the reaction with primary amines.[13][14] |
| Reaction Time | 30 minutes to 24 hours | Longer times can increase the extent of PEGylation. |
| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times but can improve protein stability. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed). | Prepare fresh EDC/NHS solutions immediately before use. |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use MES (pH 4.7-6.0) for activation and PBS/Borate (pH 7.2-8.0) for coupling. | |
| Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer (e.g., PBS, MES). | |
| Protein Precipitation | High concentration of organic solvent (from PEG stock). | Minimize the volume of the PEG stock solution added to the protein. |
| Protein instability under reaction conditions. | Reduce reaction temperature to 4°C. Optimize pH to maintain protein stability. | |
| High Polydispersity (multiple PEG chains) | High PEG:protein molar ratio. | Reduce the molar ratio of the PEG linker to the protein. |
| Long reaction time. | Decrease the incubation time of the coupling reaction. |
By following this detailed protocol and optimizing the key reaction parameters, researchers can successfully conjugate this compound to their protein of interest, paving the way for further downstream applications in research and drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Amino-PEG6-amido-C16-COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, composition, and flexibility can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3]
The Amino-PEG6-amido-C16-COOH is a bifunctional linker designed for PROTAC synthesis. It features a polyethylene (B3416737) glycol (PEG) chain (PEG6) to enhance hydrophilicity and a C16 alkyl chain to increase lipophilicity and potentially improve cell membrane permeability.[4][5] The terminal primary amine and carboxylic acid functional groups provide convenient handles for the sequential and directional conjugation of the POI ligand (warhead) and the E3 ligase ligand. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
The synthesis of a PROTAC using this compound typically follows a two-step conjugation process.
Caption: Synthetic workflow for PROTAC synthesis.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for hypothetical PROTACs synthesized using linkers with varying properties.
Table 1: Degradation Activity of a Hypothetical BTK-Targeting PROTAC
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) in Mino Cells | Dmax (%) in Mino Cells |
| BTK-PROTAC-1 | This compound | ~35 | 5.2 | >95 |
| BTK-PROTAC-2 | Amino-PEG2-amido-C16-COOH | ~27 | 15.8 | 90 |
| BTK-PROTAC-3 | Amino-PEG6-amido-C8-COOH | ~27 | 25.1 | 85 |
| BTK-PROTAC-4 | Amino-C16-COOH | ~17 | 150.7 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Physicochemical Properties of PROTACs
| PROTAC ID | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| BTK-PROTAC-1 | ~1200 | 6.8 | 180 |
| BTK-PROTAC-2 | ~1100 | 7.2 | 165 |
| BTK-PROTAC-3 | ~1100 | 6.1 | 180 |
| BTK-PROTAC-4 | ~950 | 7.5 | 130 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This protocol describes the coupling of the this compound linker to an amine-functionalized E3 ligase ligand, such as a pomalidomide (B1683931) derivative.
-
Reagents and Materials:
-
This compound
-
Pomalidomide-amine derivative (e.g., 4-aminomethyl-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the linker in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the pomalidomide-amine derivative (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the pomalidomide-amine derivative to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3 ligase ligand-linker intermediate with a terminal amine.
-
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the coupling of the E3 ligase ligand-linker intermediate to a warhead with a carboxylic acid functionality, such as a BTK inhibitor derivative.
-
Reagents and Materials:
-
E3 ligase ligand-linker intermediate (from Protocol 1)
-
BTK inhibitor with a carboxylic acid handle
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the BTK inhibitor with a carboxylic acid handle (1.0 eq).
-
Dissolve the warhead in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the E3 ligase ligand-linker intermediate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the E3 ligase ligand-linker intermediate to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude PROTAC directly by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Protocol 3: Characterization of the Final PROTAC
-
LC-MS Analysis:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze by LC-MS to confirm the purity and determine the mass-to-charge ratio (m/z) of the final product.
-
-
¹H NMR Spectroscopy:
-
Dissolve the purified PROTAC in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to confirm the structure of the final PROTAC.
-
Protocol 4: Evaluation of Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., Mino cells for BTK)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BTK)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 5: Assessment of Ternary Complex Formation by NanoBRET™ Assay
This protocol describes a live-cell assay to measure the formation of the ternary complex induced by the PROTAC.[2]
-
Reagents and Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Synthesized PROTAC
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs, offering a balance of hydrophilicity and lipophilicity that can be beneficial for achieving potent protein degradation. The straightforward amide coupling chemistry allows for the efficient and modular assembly of PROTACs. By following the detailed protocols provided in this application note, researchers can effectively synthesize, characterize, and evaluate PROTACs incorporating this linker, thereby accelerating the discovery and development of novel targeted protein degraders.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 5. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amino-PEG6-amido-C16-COOH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG6-amido-C16-COOH, a heterobifunctional PEGylated lipid, in the development of advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This document outlines the molecule's structure, its role in formulation, and detailed protocols for nanoparticle preparation, characterization, and functionalization for targeted delivery.
Introduction to this compound
This compound is a versatile tool in nanomedicine, combining the key features of a lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and terminal functional groups. Its unique structure allows for its incorporation into lipid-based nanoparticles, providing a "stealth" shield to prolong circulation time while offering sites for covalent attachment of targeting ligands.[1][2][3]
-
C16 Alkyl Chain: The C16 saturated alkyl chain serves as a hydrophobic anchor, ensuring stable integration into the lipid bilayer of nanoparticles.[4] Longer alkyl chains generally lead to improved stability and reduced desorption from the nanoparticle surface in biological fluids.
-
PEG6 Spacer: The hexaethylene glycol (PEG6) linker is a hydrophilic spacer that creates a hydrated layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and extending the circulation half-life of the drug carrier.[3][5]
-
Terminal Amine and Carboxyl Groups: The presence of a terminal primary amine (-NH2) and a carboxyl (-COOH) group makes this a heterobifunctional linker.[6] These groups provide reactive handles for the covalent conjugation of various molecules, such as targeting peptides, antibodies, or small molecules, to achieve site-specific drug delivery.[7][8][9]
Applications in Drug Delivery
The primary application of this compound is in the surface functionalization of lipid-based drug delivery systems to create targeted therapies.[7][8]
-
Targeted Drug Delivery: The terminal amine or carboxyl group can be used to attach targeting moieties that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.[1][9] This active targeting strategy enhances drug accumulation at the target site, improving therapeutic efficacy and reducing off-target side effects.
-
"Stealth" Liposomes and Nanoparticles: Incorporation of this PEGylated lipid into the nanoparticle formulation provides a "stealth" characteristic, which is crucial for systemic drug delivery.[3][5] This leads to longer circulation times, allowing for greater opportunity for the nanocarrier to reach its target.
-
Gene Delivery: Lipid nanoparticles are effective carriers for nucleic acids like mRNA and siRNA.[10] Surface modification with functionalized PEG lipids can influence the biodistribution and cellular uptake of these gene therapies.
Quantitative Data: Formulation and Characterization
The physicochemical properties of lipid nanoparticles are critically dependent on their composition. The following tables summarize representative quantitative data for PEGylated lipid nanoparticle formulations. While specific data for this compound is limited in publicly available literature, the data presented is based on formulations using structurally similar PEGylated lipids (e.g., DSPE-PEG, DMG-PEG) and serves as a guide for formulation development.
Table 1: Representative Lipid Nanoparticle Formulations
| Component | Molar Ratio (Example 1)[11] | Molar Ratio (Example 2)[12] | Molar Ratio (Example 3)[10] |
| Ionizable Lipid (e.g., MC3, SM-102) | 50 | - | 50 |
| Helper Lipid (e.g., DSPC, DOPE) | 10 | 25 | 10 |
| Cholesterol | 38.5 | 25 | 38.5 |
| Functional PEG-Lipid | 1.5 | 1.5 | 1.5 |
| Other Helper Lipid (e.g., DOPE) | - | 23.5 | - |
Table 2: Physicochemical Characterization of PEGylated Lipid Nanoparticles
| Parameter | Typical Range | Factors Influencing the Parameter |
| Particle Size (Diameter) | 50 - 200 nm[13] | Lipid composition, PEG-lipid content, manufacturing process[12] |
| Polydispersity Index (PDI) | < 0.2[2] | Homogeneity of the formulation, manufacturing process |
| Zeta Potential | Near-neutral (-10 to +10 mV)[2] | Surface charge of lipids, PEGylation density, pH of the medium |
| Encapsulation Efficiency (%) | > 85%[11] | Drug properties, lipid composition, drug-to-lipid ratio |
Experimental Protocols
This protocol describes a common method for preparing lipid nanoparticles incorporating this compound.[14]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
This compound
-
Drug/cargo (e.g., mRNA, siRNA, or small molecule drug)
-
Anhydrous ethanol (B145695)
-
Acetate (B1210297) buffer (e.g., 200 mM, pH 5.4)[14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stir plate and stir bar
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in anhydrous ethanol to create individual stock solutions of known concentrations (e.g., 10-25 mg/mL).[15]
-
Preparation of the Organic Phase: Mix the lipid stock solutions in a glass vial at the desired molar ratio (e.g., 50:10:38.5:1.5 as a starting point).
-
Preparation of the Aqueous Phase: Prepare the aqueous buffer (e.g., acetate buffer, pH 5.4) containing the drug/cargo at the desired concentration.
-
Nanoparticle Self-Assembly: While vigorously stirring the aqueous phase, rapidly inject the organic phase (lipid mixture) into the aqueous phase. The rapid solvent exchange will cause the lipids to self-assemble into nanoparticles, encapsulating the cargo.
-
Buffer Exchange and Purification: Transfer the nanoparticle suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 12 hours with several buffer changes to remove the ethanol and unencapsulated cargo.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. Store the LNPs at 4°C.
This protocol outlines the steps for conjugating a targeting peptide with a primary amine to the carboxyl group of this compound on the LNP surface using EDC/NHS chemistry.
Materials:
-
Purified LNPs with surface-exposed carboxyl groups
-
Targeting peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (e.g., 0.1 M, pH 6.0)
-
PBS, pH 7.4
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the LNPs in MES buffer.
-
Add EDC and NHS to the LNP suspension to activate the carboxyl groups on the PEG linker. A typical molar excess of EDC/NHS over the PEG-lipid is used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the targeting peptide to the activated LNP suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS-esters:
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Conjugated LNPs:
-
Purify the peptide-conjugated LNPs from unreacted peptide and coupling reagents using centrifugal filter units. Wash the LNPs with PBS (pH 7.4) several times.
-
-
Characterization and Storage:
-
Characterize the final product for particle size, zeta potential, and conjugation efficiency.
-
Store the functionalized LNPs at 4°C.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in the application of this compound in drug delivery.
Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
Caption: Workflow for Peptide Conjugation to LNPs.
Caption: Pathway of Targeted Drug Delivery to a Cell.
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome surface functionalization based on different anchoring lipids via Staudinger ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterobifunctional PEG [jenkemusa.com]
- 7. PEG-Lipid-PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 9. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in locally administered nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Modification Using PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the experimental design for modifying surfaces with polyethylene (B3416737) glycol (PEG) linkers. This process, known as PEGylation, is a critical technique in drug delivery, biomaterial engineering, and biosensing to enhance biocompatibility, reduce non-specific protein adsorption, and control cellular interactions.
Introduction to Surface PEGylation
Polyethylene glycol (PEG) is a hydrophilic polymer that, when grafted onto a surface, forms a hydrated layer that sterically hinders the approach and adsorption of proteins and cells. This "stealth" property is crucial for implantable devices, drug delivery nanoparticles, and sensitive diagnostic surfaces. The effectiveness of PEGylation depends on several factors, including the length of the PEG chains, their surface density, and the method of attachment.
Experimental Design and Workflow
A typical experimental workflow for surface modification with PEG linkers involves several key stages: surface preparation and activation, PEG linker immobilization, and comprehensive characterization of the modified surface. This is often followed by in vitro or in vivo studies to assess the biological performance of the PEGylated surface.
Caption: General experimental workflow for surface modification with PEG linkers.
Key Experimental Protocols
Protocol for Covalent Immobilization of PEG on a Silicon Surface
This protocol describes a common method for grafting methoxy-PEG-silane onto a silicon-based surface.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes at 80°C to clean and introduce hydroxyl (-OH) groups. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.
-
-
Surface Amination:
-
Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature with gentle agitation. This step introduces amine (-NH2) groups on the surface.
-
Rinse the wafers with toluene, followed by ethanol, and finally DI water.
-
Cure the aminated wafers in an oven at 110°C for 15 minutes.
-
-
PEGylation:
-
Prepare a solution of mPEG-SCM (e.g., 10 mg/mL) in PBS (pH 7.4).
-
Add TEA to the PEG solution to act as a catalyst (final concentration ~10 mM).
-
Immerse the aminated wafers in the PEG solution and react for 4 hours at room temperature with gentle agitation. The succinimidyl ester of the PEG linker will react with the surface amine groups to form a stable amide bond.
-
Rinse the PEGylated wafers extensively with DI water and dry under a stream of nitrogen.
-
Store the modified wafers in a desiccator until further use.
-
Surface Characterization Protocols
XPS is used to determine the elemental composition and chemical states of the elements on the surface, confirming the successful grafting of PEG.
Procedure:
-
Mount the PEGylated and control (unmodified) samples on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p regions.
-
Analyze the C 1s spectrum to identify the characteristic C-O-C ether peak of the PEG backbone (typically around 286.5 eV), which confirms the presence of PEG.[1][2]
-
Quantify the elemental composition to assess the density of the PEG layer.
AFM is used to visualize the surface topography and roughness at the nanoscale.
Procedure:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM probe (e.g., a silicon nitride tip for imaging in air or liquid).
-
Engage the tip with the surface in tapping mode to minimize sample damage.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm) to obtain height and phase images.
-
Analyze the images to assess the uniformity of the PEG coating and measure the root-mean-square (RMS) roughness. A successful PEGylation should result in a smooth, uniform surface.
This technique measures the surface wettability, which is expected to increase (become more hydrophilic) after PEGylation.
Procedure:
-
Place the sample on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle.
-
Perform dynamic contact angle measurements (advancing and receding angles) by slowly adding and removing water from the droplet to assess surface heterogeneity.[3] A low contact angle hysteresis (the difference between advancing and receding angles) indicates a more homogeneous surface.
Biological Evaluation Protocols
This assay quantifies the amount of protein that non-specifically adsorbs to the surface.
Procedure:
-
Place the PEGylated and control samples in a multi-well plate.
-
Add a protein solution (e.g., 1 mg/mL bovine serum albumin or fibrinogen in PBS) to each well and incubate for a defined period (e.g., 1 hour at 37°C).
-
Remove the protein solution and gently wash the samples with PBS to remove non-adsorbed protein.
-
Add a lysis buffer (e.g., 1% SDS) to each well and incubate to elute the adsorbed protein.
-
Transfer the eluate to a new microplate.
-
Perform a Bicinchoninic Acid (BCA) protein assay on the eluate according to the manufacturer's instructions to determine the protein concentration.[4][5][6][7]
-
Calculate the amount of adsorbed protein per unit area of the surface.
This assay evaluates the ability of the surface to resist cell attachment and maintain cell viability.
Procedure:
-
Sterilize the PEGylated and control samples (e.g., with 70% ethanol and UV irradiation).
-
Place the samples in a sterile multi-well cell culture plate.
-
Seed cells (e.g., fibroblasts or endothelial cells) onto the samples at a known density (e.g., 1 x 10^4 cells/cm²).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for a desired period (e.g., 24 hours).
-
Wash the samples gently with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells by microscopy after staining with a fluorescent nuclear stain (e.g., DAPI).
-
Assess cell viability using a live/dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) and fluorescence microscopy.
Data Presentation: Quantitative Analysis of PEGylation Effects
The following tables summarize typical quantitative data obtained from the characterization of surfaces with varying PEG linker lengths and densities.
Table 1: Surface Characterization Data
| Surface Modification | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Unmodified Silicon | 75 ± 5 | 0.8 ± 0.2 |
| PEG (2 kDa) - Low Density | 45 ± 4 | 0.5 ± 0.1 |
| PEG (2 kDa) - High Density | 30 ± 3 | 0.3 ± 0.1 |
| PEG (5 kDa) - High Density | 25 ± 3 | 0.4 ± 0.1 |
Table 2: Biological Interaction Data
| Surface Modification | Fibrinogen Adsorption (ng/cm²) | Fibroblast Adhesion (cells/mm²) |
| Unmodified Silicon | 550 ± 50 | 2500 ± 300 |
| PEG (2 kDa) - Low Density | 150 ± 30 | 800 ± 100 |
| PEG (2 kDa) - High Density | 20 ± 5 | 150 ± 50 |
| PEG (5 kDa) - High Density | < 10 | < 50 |
Signaling Pathways and Cellular Response
PEGylated surfaces primarily influence cellular behavior by modulating the initial interactions between the cell and the material surface, namely protein adsorption and subsequent integrin-mediated signaling.
Mechanism of Protein Resistance
Caption: Steric repulsion by the hydrated PEG layer prevents protein adsorption.
The primary mechanism by which PEGylated surfaces resist protein adsorption is through steric repulsion. The long, flexible, and hydrophilic PEG chains create a dense, water-retaining layer that physically prevents proteins from reaching the underlying substrate.
Modulation of Integrin-Mediated Cell Adhesion
Cell adhesion to biomaterials is largely mediated by the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which then present binding sites for cellular integrin receptors. By preventing this initial protein adsorption, PEGylated surfaces effectively inhibit integrin clustering and the subsequent formation of focal adhesions.
Caption: Inhibition of integrin signaling by a PEGylated surface.[8][9][10][11]
When cells encounter a non-PEGylated surface, adsorbed ECM proteins bind to integrins, leading to their clustering and the recruitment of intracellular signaling proteins like Focal Adhesion Kinase (FAK) and Src kinase.[9][12][13][14] This initiates a signaling cascade involving the phosphorylation of adaptor proteins such as paxillin and the recruitment of structural proteins like vinculin, ultimately leading to the formation of stable focal adhesions and the organization of the actin cytoskeleton.[15] This process is critical for cell adhesion, spreading, migration, and survival.[16]
On a PEGylated surface, the absence of adsorbed ECM proteins prevents the initial integrin engagement and clustering, thereby blocking the entire downstream signaling cascade. This results in the observed resistance to cell adhesion and proliferation. For applications where controlled cell adhesion is desired, specific ligands (e.g., RGD peptides) can be conjugated to the distal end of the PEG linkers to facilitate selective integrin binding while still minimizing non-specific interactions.
References
- 1. keylinktech.com [keylinktech.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. scribd.com [scribd.com]
- 8. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell adhesion - Wikipedia [en.wikipedia.org]
- 12. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 13. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
Amine-Reactive Crosslinking with Amino-PEG6-amido-C16-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-C16-COOH is a heterobifunctional crosslinker that plays a crucial role in the development of advanced bioconjugates, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a C16 alkyl chain. The primary amine allows for covalent attachment to biomolecules, while the carboxylic acid provides a handle for further conjugation, making it an essential building block in the synthesis of complex therapeutic and research agents.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. The this compound linker, with its PEG component, enhances the water solubility of the PROTAC molecule and provides flexibility, which is crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][3][]
These application notes provide a comprehensive overview of the use of this compound in amine-reactive crosslinking, with a focus on its application in the synthesis and evaluation of PROTACs. Detailed protocols for key experiments are provided to guide researchers in their drug discovery and development efforts.
Physicochemical Properties
The selection of a suitable linker is a critical step in the design of a PROTAC, as its properties directly impact the overall characteristics of the final molecule. The table below summarizes key physicochemical properties of this compound and provides a comparison with other representative PROTAC linkers.
| Property | This compound | Representative Alkyl Linker | Representative PEG Linker |
| Molecular Weight ( g/mol ) | 620.87[5] | Variable | Variable |
| Solubility | Soluble in aqueous solutions, DMSO, DMF | Generally lower aqueous solubility | High aqueous solubility |
| Flexibility | High | Moderate to High | High |
| Hydrophilicity | High | Low | High |
| Reactive Groups | Primary Amine, Carboxylic Acid | Variable | Variable |
Experimental Protocols
Protocol 1: Amine-Reactive Crosslinking of a Protein of Interest (POI) Ligand with this compound
This protocol describes the conjugation of a POI ligand containing a primary amine to the carboxylic acid group of this compound via amide bond formation.
Materials:
-
POI ligand with a primary amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Conjugation to POI Ligand:
-
In a separate flask, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the POI ligand solution.
-
Slowly add the activated this compound solution to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting conjugate by preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight of the conjugate.
-
Workflow for Amine-Reactive Crosslinking:
References
Application Notes and Protocols: Bioconjugation Techniques for Attaching Linkers to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics and diagnostic tools. Among the most significant applications is the development of antibody-drug conjugates (ADCs), which combine the high specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the conjugate. The choice of bioconjugation chemistry is therefore a pivotal decision in the design of ADCs and other antibody conjugates.
These application notes provide a comprehensive overview of the most common and innovative techniques for attaching linkers to antibodies. Detailed protocols for key methodologies are provided to guide researchers in the practical aspects of antibody conjugation.
I. Non-Specific Conjugation Techniques
Non-specific conjugation methods target naturally occurring amino acid residues on the antibody, primarily lysines and cysteines. While these methods are well-established and widely used, they typically result in heterogeneous mixtures of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites.[][2]
Amine-Reactive Conjugation (Lysine Residues)
This technique targets the primary amines on the side chains of lysine (B10760008) residues and the N-terminus of the antibody.[][2] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive reagents, forming stable amide bonds with the antibody.[][4][5]
Advantages:
-
Simple and robust chemistry.[]
-
Does not require prior modification of the antibody.
Disadvantages:
-
Results in a heterogeneous mixture of conjugates with a wide range of DARs.[6]
-
Conjugation at or near the antigen-binding site can impair antibody function.[]
-
Can lead to changes in the antibody's structure and potential aggregation.[]
Thiol-Reactive Conjugation (Cysteine Residues)
This method targets the thiol groups of cysteine residues. In antibodies, cysteines are typically involved in disulfide bonds. To make them available for conjugation, these disulfide bonds must first be reduced.[7][8] Maleimide-based reagents are commonly used to react with the resulting free thiols, forming a stable thioether bond.[9][]
Advantages:
-
Fewer accessible cysteine residues compared to lysines, leading to a more controlled and less heterogeneous conjugation.[7]
-
The reaction is highly selective for thiol groups under mild conditions.[]
Disadvantages:
-
Reduction of interchain disulfide bonds can lead to antibody fragmentation and loss of function.
-
The stability of the resulting thioether bond can be a concern, with potential for retro-Michael reactions leading to drug deconjugation.[11][12]
II. Site-Specific Conjugation Techniques
Site-specific conjugation methods offer precise control over the location and stoichiometry of linker attachment, resulting in homogeneous conjugates with a defined DAR.[][13] This homogeneity can lead to an improved therapeutic index, better pharmacokinetics, and simplified manufacturing and characterization.[13][14]
Engineered Cysteines
By introducing cysteine residues at specific sites on the antibody through genetic engineering, conjugation can be directed to these engineered thiols.[7][15] This approach avoids the disruption of native disulfide bonds and allows for precise control over the conjugation site and DAR.[8][16]
Enzymatic Conjugation
Enzymes can be used to catalyze the site-specific modification of antibodies, creating a handle for linker attachment.[17][]
-
Transglutaminase: This enzyme catalyzes the formation of an amide bond between the side chain of a glutamine residue and a primary amine-containing linker.[7][17]
-
Sortase A: This bacterial enzyme recognizes a specific peptide tag (e.g., LPXTG) engineered into the antibody and cleaves it, subsequently ligating a glycine-containing linker.[19][20]
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific peptide tag and converts a cysteine residue within it to a formylglycine, which contains a bio-orthogonal aldehyde handle for linker conjugation.[17]
Glycan Remodeling
Antibodies, particularly of the IgG isotype, have a conserved N-linked glycan at Asn297 in the Fc region.[21][22] This glycan can be enzymatically remodeled to introduce a reactive handle for site-specific conjugation.[23][24] This approach places the linker and payload away from the antigen-binding sites, minimizing interference with antibody function.[22]
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes.[6][25][26] A common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[25][] To utilize click chemistry, a bio-orthogonal handle (e.g., an azide (B81097) or an alkyne) is first introduced into the antibody using one of the site-specific methods described above. The linker, containing the complementary reactive group, is then "clicked" into place.[6][28]
III. Quantitative Data Summary
| Technique | Typical DAR | Homogeneity | Potential Impact on Antibody Function | Key Considerations |
| Amine-Reactive (Lysine) | 0-8 | Heterogeneous[6] | High risk of impacting antigen binding[] | Simple, but can lead to aggregation and loss of activity.[] |
| Thiol-Reactive (Native Cysteine) | 0-8 | Heterogeneous[7] | Risk of antibody fragmentation and instability. | Requires reduction of disulfide bonds. |
| Engineered Cysteine | 2, 4 (defined) | Homogeneous[16] | Low, if site is chosen carefully. | Requires antibody engineering. |
| Enzymatic (e.g., Sortase A) | 2, 4 (defined) | Homogeneous[19] | Low, as modification is at a specific tag. | Requires antibody engineering with a recognition tag. |
| Glycan Remodeling | 2 (defined) | Homogeneous[24] | Very low, as modification is on the Fc glycan. | Requires specific enzymes and sugar substrates. |
| Click Chemistry | Defined by handle incorporation | Homogeneous[6] | Dependent on the method of handle incorporation. | Two-step process; requires bio-orthogonal handles. |
IV. Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using NHS Ester
This protocol describes a general procedure for labeling an IgG antibody with an NHS ester-functionalized linker.
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris or glycine.[4]
-
NHS ester-functionalized linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[]
-
Purification column (e.g., size-exclusion chromatography or protein A/G).[]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine).[29]
Procedure:
-
Antibody Preparation:
-
NHS Ester-Linker Preparation:
-
Immediately before use, dissolve the NHS ester-linker in anhydrous DMSO to a concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved NHS ester-linker to the antibody solution while gently vortexing.[]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[30]
-
-
Quenching (Optional):
-
Purification:
-
Purify the antibody-linker conjugate from excess, unreacted linker and byproducts using a suitable chromatography method.[]
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.[29]
-
Protocol 2: Thiol-Reactive Conjugation using Maleimide (B117702)
This protocol outlines a general procedure for conjugating a maleimide-functionalized linker to an antibody via reduced cysteine residues.
Materials:
-
IgG antibody.
-
Reducing agent (e.g., TCEP or DTT).[7]
-
Maleimide-functionalized linker.
-
Anhydrous DMSO.[9]
-
Purification column.
Procedure:
-
Antibody Reduction:
-
Maleimide-Linker Preparation:
-
Dissolve the maleimide-linker in anhydrous DMSO to a concentration of 10 mM.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate to remove excess linker and reducing agent.
-
-
Characterization:
-
Determine the protein concentration and DOL. The number of free thiols before and after conjugation can be quantified using Ellman's reagent to assess conjugation efficiency.[35]
-
Protocol 3: Site-Specific Conjugation via Click Chemistry (SPAAC)
This protocol provides a general workflow for conjugating a DBCO-functionalized linker to an azide-modified antibody via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azide-modified antibody (prepared using a site-specific method like glycan remodeling or incorporation of an unnatural amino acid).
-
DBCO-functionalized linker.
-
Anhydrous DMSO.[25]
-
Reaction buffer: PBS, pH 7.4.[25]
-
Purification column.
Procedure:
-
Reactant Preparation:
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using a suitable chromatography method to remove the excess DBCO-linker.[25]
-
-
Characterization:
-
Analyze the final conjugate to confirm the DOL and homogeneity, for example, by mass spectrometry.
-
V. Visualizations
Caption: Workflow for amine-reactive conjugation using an NHS ester.
Caption: Workflow for thiol-reactive conjugation using a maleimide linker.
Caption: Workflow for site-specific conjugation using SPAAC click chemistry.
References
- 2. academic.oup.com [academic.oup.com]
- 4. biotium.com [biotium.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. biotium.com [biotium.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 19. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Remodeling of immunoglobulin G (IgG) glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 26. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 28. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 29. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 30. furthlab.xyz [furthlab.xyz]
- 31. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 32. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 33. broadpharm.com [broadpharm.com]
- 34. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 35. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][] The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[3][4] PEGylated linkers, which incorporate polyethylene (B3416737) glycol (PEG) chains, have become essential tools in modern ADC design.[4][5]
The inclusion of PEG moieties offers several distinct advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, which helps to mitigate aggregation, a common issue during manufacturing, and improve solubility.[1][3][6]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can form a "hydration shell" around the payload, shielding it from the microenvironment.[4][7] This can lead to a longer circulation half-life by reducing renal clearance and non-specific uptake.[1][4][6]
-
Reduced Immunogenicity: The protective shield created by the PEG linker can potentially reduce the immunogenicity of the ADC.[7][8]
-
Optimized Drug-to-Antibody Ratio (DAR): PEG linkers can facilitate the construction of ADCs with higher DARs while maintaining favorable physicochemical properties and in vivo efficacy.[5]
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing PEGylated linkers, intended as a comprehensive guide for researchers in the field.
General Structure and Mechanism of Action
An ADC is comprised of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a potent cytotoxic payload, and a linker that connects them.[] The linker's design is crucial, ensuring the ADC remains stable in circulation but releases the payload effectively upon reaching the target cell.[7]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. PEG Linkers for ADCs Development - CD Bioparticles [cd-bioparticles.net]
Application Note: PROTAC Design Considerations with Flexible vs. Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a passive spacer; its length, composition, and conformational flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4]
A primary consideration in linker design is the choice between flexible and rigid architectures. Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer conformational freedom, while rigid linkers incorporating cyclic structures like piperazine (B1678402) or aromatic rings provide conformational constraint.[4] This choice profoundly impacts the formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—which is the essential prerequisite for target ubiquitination and subsequent degradation.[5] This application note provides a comparative analysis of flexible versus rigid linkers, summarizes key quantitative performance data, and offers detailed protocols for the experimental evaluation of PROTACs.
The Role of the Linker in PROTAC Function
The fundamental mechanism of a PROTAC involves inducing proximity between a target protein and an E3 ligase. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.
Figure 1. PROTAC Mechanism of Action.
The linker's role is to enable an optimal geometric arrangement within this ternary complex. An ideal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and productivity of the complex. Conversely, a poorly designed linker can lead to steric hindrance or an unproductive conformation, failing to present a lysine residue for ubiquitination and thus compromising degradation.[4]
Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker involves a trade-off between conformational sampling and pre-organization. The optimal choice is highly dependent on the specific POI-E3 ligase pair and requires empirical validation.
Flexible Linkers (e.g., Alkyl, PEG)
Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4]
-
Advantages:
-
Conformational Sampling: Their high degree of freedom allows the PROTAC to adopt numerous conformations, increasing the probability of finding one that supports a productive ternary complex.
-
Solubility: PEG linkers, in particular, are hydrophilic and can improve the aqueous solubility and cell permeability of the overall PROTAC molecule.[4]
-
-
Disadvantages:
-
Entropic Penalty: The conformational flexibility comes at a cost. Upon binding and forming the ternary complex, there is a significant entropic penalty as the linker becomes constrained, which can weaken the stability of the complex.
-
Pharmacokinetics: Long, flexible linkers can sometimes lead to poor pharmacokinetic properties, such as increased metabolic instability.[6]
-
Rigid Linkers (e.g., Piperazine, Phenyl, Alkynes)
Rigid linkers introduce conformational constraints, which can pre-organize the molecule into a bioactive conformation.
-
Advantages:
-
Pre-organization: Rigidity can lock the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially leading to higher potency.[4][7]
-
Improved Properties: Rigid motifs can enhance metabolic stability and improve other drug-like properties.[4] The inclusion of structures like piperazine can also improve solubility.[8]
-
-
Disadvantages:
-
Design Challenge: Finding the precise length and vector required for a productive complex is more challenging. If the pre-organized conformation is not optimal, it can completely prevent the formation of a functional ternary complex.
-
Synthetic Complexity: The synthesis of rigid linkers can be more complex compared to simple alkyl or PEG chains.
-
Figure 2. Flexible vs. Rigid Linker Concepts.
Quantitative Impact on PROTAC Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The choice of linker can dramatically influence these parameters. The following tables summarize representative data from studies comparing flexible and rigid linkers.
Table 1: Comparison of Linker Types for BRD4 Degradation (CRBN-Recruiting) Data derived from a study that synthesized a library of PROTACs to explore structure-activity relationships. Degradation was measured in MDA-MB-231 cells at a 1 µM concentration.[8]
| Compound ID | Linker Type | Key Linker Moiety | Linker Length (atoms, approx.) | BRD4 Degradation at 1 µM (24h) |
| 27 | Flexible | Hydrocarbon | 10 | >95% |
| 29 | Flexible | PEG | 12 | >95% |
| 32 | Rigid | Piperazine | 13 | >95% |
| 33 | Rigid | Piperazine | 14 | >95% |
| 36 | Rigid | Piperazine | 18 | ~25% |
Note: This study demonstrates that for BRD4 degradation, both flexible (hydrocarbon, PEG) and rigid (piperazine) linkers can achieve high efficacy (>95%) when the linker length is optimized (10-14 atoms). However, extending the rigid piperazine linker to 18 atoms resulted in a dramatic loss of activity, highlighting the stringent length and conformational requirements for rigid linkers.[8]
Table 2: Comparison of Linker Types for Androgen Receptor (AR) Degradation This study substituted a flexible PEG unit with rigid disubstituted phenyl rings.[4]
| PROTAC | Linker Type | Key Linker Moiety | AR Degradation in 22Rv1 cells (at 3 µM) |
| Parent PROTAC 54 | Flexible | PEG | Exhibited degradation |
| PROTACs 55-57 | Rigid | Disubstituted Phenyl | No activity |
Note: In this case, replacing a flexible linker with a rigid one completely abolished degradation activity, suggesting that the conformational constraints of the phenyl rings prevented the formation of a productive ternary complex.[4]
Key Experimental Protocols for Linker Optimization
A systematic experimental workflow is essential to evaluate and compare the efficiency of different PROTAC linkers. This involves assessing ternary complex formation, target ubiquitination, and ultimately, cellular degradation of the target protein.
Figure 3. A comprehensive workflow for evaluating PROTAC linker efficiency.
Protocol: Target Protein Degradation via Western Blot
This is the foundational assay to quantify the extent of protein degradation in a cellular context.
-
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by measuring the remaining target protein levels across a range of concentrations.
-
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[8]
-
Cell culture medium and reagents.
-
PROTAC compound(s) and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
-
-
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
Protocol: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complexes in real-time.
-
Objective: To quantify the binding affinity (K_D) and cooperativity (α) of the ternary complex.
-
General Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the K_D of the PROTAC-E3 interaction.
-
Separately, measure the K_D of the PROTAC-POI interaction. This can be done by immobilizing the POI or using a solution-based affinity measurement.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: The cooperativity factor (α) is calculated as the ratio of the K_D of the PROTAC for the E3 ligase in the absence of the POI to the K_D in the presence of the POI. An α > 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a hallmark of a stable ternary complex.
-
Protocol: In Vitro Ubiquitination Assay
This biochemical assay directly confirms that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the target protein.
-
Objective: To visualize the PROTAC-dependent ubiquitination of the POI.
-
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex, and the target POI.
-
Ubiquitin and ATP.
-
Ubiquitination reaction buffer.
-
PROTAC compound(s) and vehicle control (DMSO).
-
-
Methodology:
-
Reaction Setup: On ice, assemble reactions in microcentrifuge tubes. A typical 25 µL reaction includes buffer, ATP, E1, E2, ubiquitin, the POI, and the E3 ligase complex.
-
PROTAC Addition: Add the PROTAC to the experimental tubes at a desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to the negative control tube.
-
Initiation and Incubation: Initiate the reaction by adding the E3 ligase or ATP. Incubate the mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blot. Run the samples on an SDS-PAGE gel and probe with an antibody against the POI. A ladder of high-molecular-weight bands appearing above the unmodified POI band in the PROTAC-treated lane indicates polyubiquitination.
-
Conclusion
The linker is a critical design element that dictates the success of a PROTAC. The choice between a flexible and a rigid linker architecture is a key consideration that impacts ternary complex stability, degradation potency, and overall drug-like properties. Flexible linkers like PEG and alkyl chains provide synthetic ease and allow for broad conformational sampling, often serving as an effective starting point. Rigid linkers, such as those containing piperazine or aromatic rings, can offer enhanced potency and improved pharmacokinetics through conformational pre-organization, but their design requires more precision.
Ultimately, the optimal linker is system-dependent, and there is no universally superior choice. A rational PROTAC design strategy requires the empirical testing of a diverse set of linkers with varying lengths, compositions, and rigidities. The systematic application of the biochemical, biophysical, and cellular assays detailed in this note will enable researchers to elucidate structure-activity relationships and identify PROTAC candidates with optimal degradation efficiency and therapeutic potential.
References
- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG6-amido-C16-COOH in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-C16-COOH is a versatile bifunctional linker molecule designed for the development of advanced drug delivery systems, particularly in the realm of targeted therapies. This molecule features a C16 lipid tail for stable incorporation into lipid-based nanoparticles, a hydrophilic hexaethylene glycol (PEG6) spacer to confer "stealth" properties and improve biocompatibility, and a terminal carboxylic acid group for the covalent conjugation of targeting ligands.[1][2][3][4] The primary amine serves as an additional attachment point or can be used for other modifications.
The "stealth" characteristic provided by the PEG spacer helps to reduce opsonization and subsequent clearance by the mononuclear phagocyte system, leading to prolonged circulation times in the bloodstream.[5] This extended circulation increases the probability of the nanoparticle reaching its target tissue. The terminal carboxyl group provides a convenient handle for attaching a wide array of targeting moieties, such as antibodies, peptides, or small molecules, which can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Key Features and Applications
-
Lipid Nanoparticle (LNP) Formulation: The C16 alkyl chain serves as a lipid anchor, ensuring stable integration into the lipid bilayer of nanoparticles.[6][7] This is crucial for maintaining the integrity of the delivery vehicle.
-
Biocompatibility and Stealth Properties: The PEG6 spacer creates a hydrophilic shield around the nanoparticle, which minimizes interactions with blood components and reduces immunogenicity.[8]
-
Targeted Drug Delivery: The terminal carboxylic acid allows for the covalent attachment of targeting ligands through well-established chemistries, such as EDC/NHS coupling, to achieve active targeting of diseased cells or tissues.[9][10]
-
Versatility: This linker is suitable for the delivery of a wide range of therapeutic payloads, including small molecule drugs, nucleic acids (siRNA, mRNA), and proteins.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with a carboxyl-terminated PEG-lipid similar to this compound. The data presented here is representative and will vary depending on the specific formulation parameters, including the lipid composition, drug-to-lipid ratio, and the conjugated targeting ligand.
| Parameter | Representative Value | Method of Analysis |
| Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (for nucleic acids) or HPLC (for small molecules) |
| Drug Loading Capacity | 1 - 5% (w/w) | HPLC or Spectrophotometry |
Signaling Pathway: EGFR-Targeted Cancer Therapy
A common application for targeted nanoparticles is in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancer types and is a well-established target. Nanoparticles functionalized with an EGFR-targeting ligand (e.g., an anti-EGFR antibody fragment or a small molecule inhibitor) can specifically bind to and be internalized by cancer cells, delivering a cytotoxic payload.
Experimental Workflow
The development of a targeted therapy using this compound follows a structured workflow from nanoparticle formulation to in vivo evaluation.
Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles using Microfluidics
This protocol describes the formulation of LNPs encapsulating a model therapeutic (e.g., mRNA) using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Therapeutic payload (e.g., mRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mg/mL.
-
Prepare Aqueous Phase: Dilute the mRNA payload in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce nanoparticle self-assembly.
-
Dialysis: Collect the resulting nanoparticle suspension and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated payload.
-
Sterilization: Filter the final LNP suspension through a 0.22 µm sterile filter.
-
Characterization: Characterize the LNPs for size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency using the RiboGreen assay.
Protocol 2: Conjugation of a Targeting Peptide to LNPs
This protocol details the conjugation of a targeting peptide to the carboxyl-terminated LNPs using EDC/NHS chemistry.
Materials:
-
Carboxyl-functionalized LNPs (from Protocol 1)
-
Targeting peptide with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Size exclusion chromatography (SEC) column
Procedure:
-
Activate Carboxyl Groups: Resuspend the LNPs in MES buffer. Add a 10-fold molar excess of EDC and NHS to the LNP suspension. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the targeting peptide (e.g., 5-fold molar excess relative to the PEG-lipid) to the activated LNP suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer) or by proceeding directly to purification.
-
Purification: Remove unconjugated peptide and excess reagents by passing the reaction mixture through an SEC column, eluting with PBS.
-
Characterization: Confirm successful conjugation using appropriate analytical techniques (e.g., HPLC, gel electrophoresis).
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity
This protocol describes the evaluation of the targeted LNPs in a relevant cell line.
Materials:
-
Targeted LNPs encapsulating a fluorescent dye (for uptake) or a cytotoxic drug (for cytotoxicity)
-
Non-targeted LNPs (control)
-
Target cell line (e.g., EGFR-expressing cancer cells)
-
Control cell line (low EGFR expression)
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or flow cytometer
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of targeted and non-targeted LNPs. Include untreated cells as a negative control.
-
Cellular Uptake (Qualitative/Quantitative):
-
After 4-6 hours of incubation, wash the cells with PBS to remove non-internalized LNPs.
-
For qualitative analysis, visualize the cells under a fluorescence microscope.
-
For quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
-
Cytotoxicity Assay:
-
After 48-72 hours of incubation, assess cell viability using a standard cytotoxicity assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the IC50 values for each formulation.
-
Protocol 4: In Vivo Biodistribution and Efficacy Study
This protocol provides a general framework for evaluating the targeted LNPs in a tumor-bearing mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Targeted LNPs encapsulating a near-infrared (NIR) dye (for biodistribution) or a therapeutic drug (for efficacy)
-
Non-targeted LNPs (control)
-
In vivo imaging system (IVIS)
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.
-
Biodistribution Study:
-
Once tumors reach a suitable size, intravenously inject the mice with NIR dye-labeled targeted and non-targeted LNPs.
-
At various time points (e.g., 4, 24, 48 hours), image the mice using an IVIS to monitor the biodistribution of the LNPs.
-
After the final imaging time point, euthanize the mice and harvest major organs and tumors for ex vivo imaging to quantify nanoparticle accumulation.
-
-
Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (e.g., saline, free drug, non-targeted LNPs, targeted LNPs).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound is a valuable tool for the development of sophisticated targeted drug delivery systems. Its well-defined structure allows for the creation of stable, long-circulating lipid nanoparticles that can be functionalized with targeting ligands to enhance drug delivery to specific sites of action. The protocols provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate targeted therapies using this advanced linker molecule.
References
- 1. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Amino-PEG6-amido-C16-COOH conjugates
This guide provides researchers, scientists, and drug development professionals with technical support for handling and solubilizing Amino-PEG6-amido-C16-COOH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate difficult to dissolve in aqueous solutions?
A1: The solubility of this conjugate is dictated by its amphiphilic nature. It possesses a long, hydrophobic C16 alkyl chain and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] The hydrophobic tail resists dissolving in water, while the hydrophilic PEG chain promotes it. At lower concentrations, these molecules can form micelles in aqueous solutions.[3][4][5] The terminal carboxylic acid (-COOH) group also significantly influences solubility, which is highly dependent on the pH of the solution.
Q2: What is the best initial solvent to use for this conjugate?
A2: It is recommended to first dissolve the conjugate in an organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[6] Once a concentrated stock solution is prepared in one of these solvents, it can be carefully diluted into the desired aqueous buffer. For some formulations, co-solvent systems containing PEG300 and Tween-80 can also be effective.[7]
Q3: How does pH impact the solubility of the conjugate?
A3: The terminal carboxylic acid group is the primary driver of pH-dependent solubility.
-
At acidic pH (below ~5.0): The carboxylic acid is protonated (-COOH), making it less polar and significantly reducing its solubility in water.
-
At neutral to basic pH (above ~7.0): The carboxylic acid is deprotonated, forming a negatively charged carboxylate ion (-COO⁻).[8] This charge increases the molecule's overall hydrophilicity, thereby enhancing its aqueous solubility. For optimal solubility, maintain the pH of your aqueous buffer at 7.4 or higher.
Q4: Can I use heat or sonication to help dissolve the conjugate?
A4: Yes, gentle heating (e.g., up to 50-60°C) and sonication can be effective methods to aid dissolution, particularly for PEG-lipid conjugates that are slow to dissolve.[4][7][9] However, prolonged exposure to high temperatures or harsh acidic/basic conditions during heating should be avoided to prevent potential hydrolysis of ester or amide bonds within the conjugate.[10] Always check the stability of your specific conjugate under these conditions.
Q5: My conjugate precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
A5: This phenomenon, often called "solvent shock," occurs when the conjugate is rapidly transferred from a good organic solvent to a poor aqueous one. To prevent this:
-
Add Dropwise: Add the concentrated organic stock solution to the aqueous buffer slowly and dropwise while vigorously stirring or vortexing.
-
Check the pH: Ensure your aqueous buffer's pH is in the optimal range (≥7.4) to keep the carboxyl group deprotonated.
-
Lower the Concentration: You may be exceeding the solubility limit in the final buffer. Try preparing a more dilute final solution.
-
Use Co-solvents: For certain applications, including a small percentage of a solubilizing agent like Tween-80 or PEG300 in the final formulation can help maintain solubility.[7]
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow for addressing common solubility challenges.
Caption: A troubleshooting workflow for resolving solubility issues.
Data Summary
While exact solubility values are lot- and conjugate-dependent, the following table provides general guidance for the unconjugated this compound linker.
| Solvent | Solubility | Recommended Use & Remarks |
| DMSO | > 25 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | > 10 mg/mL | Good for stock solutions; can be easier to remove than DMSO. |
| Water | Very Low | Not recommended for initial dissolution. |
| PBS (pH 5.0) | Very Low | Insoluble due to protonation of the carboxylic acid group. |
| PBS (pH 7.4) | Low / pH-Dependent | Solubility is improved but may still be limited. Best used for final dilutions from an organic stock. |
| Saline + Co-solvents | Moderate to High | Formulations with DMSO, PEG300, and/or Tween-80 can achieve mg/mL concentrations.[7] |
Experimental Protocol: Solubilization in Aqueous Buffer
This protocol describes a standard method for dissolving an this compound conjugate for use in a typical biological experiment.
Caption: Standard protocol for dissolving the conjugate in aqueous buffer.
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the this compound conjugate powder in a suitable vial.
-
Add a minimal volume of DMSO to the powder. For example, to make a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of powder.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.
-
-
Prepare the Aqueous Buffer:
-
Prepare your final experimental buffer (e.g., Phosphate-Buffered Saline).
-
Ensure the pH of this buffer is adjusted to 7.4 or slightly higher (e.g., up to 8.0). This is critical for maximizing the solubility of the carboxylic acid moiety.
-
-
Perform the Dilution:
-
Place the vial containing the aqueous buffer on a vortex mixer set to a medium-high speed.
-
Slowly, add the required volume of the DMSO stock solution drop-by-drop into the vortexing buffer. This gradual addition helps prevent precipitation.
-
Allow the solution to vortex for an additional 1-2 minutes after the stock solution has been added.
-
-
Final Quality Check:
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
If any slight haze is present, a brief sonication of the final diluted solution can often clarify it. The solution is now ready for use.
-
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Amino-PEG6-amido-C16-COOH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for reactions involving Amino-PEG6-amido-C16-COOH. The question-and-answer format is designed to directly address common issues, particularly low reaction yields, encountered during the synthesis of PROTACs and other bioconjugates using this amphipathic linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a terminal primary amine group for conjugation to a payload (e.g., a protein of interest ligand) and a terminal carboxylic acid for coupling to another molecule (e.g., an E3 ligase ligand). The molecule's structure includes a polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and a C16 alkyl chain, which imparts significant hydrophobicity. This amphipathic nature is a critical consideration in reaction design.
Q2: What are the most common causes of low reaction yield when using this compound?
Low yields in reactions with this linker are often attributed to one or more of the following factors:
-
Poor Solubility and Aggregation: The C16 alkyl chain can lead to poor solubility in aqueous buffers and a tendency for the molecule to aggregate or form micelles, reducing its availability for reaction.[3][4]
-
Inefficient Carboxylic Acid Activation: Incomplete activation of the carboxylic acid group with reagents like EDC and NHS is a frequent issue.
-
Hydrolysis of Activated Esters: The activated NHS-ester is susceptible to hydrolysis, especially at high pH, which competes with the desired amidation reaction.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reagent stoichiometry can significantly impact reaction efficiency.
-
Difficult Purification: The amphipathic nature of the product can lead to losses during workup and purification steps.
Q3: How does the amphipathic nature of this linker affect the reaction?
The presence of both a hydrophilic PEG chain and a long hydrophobic C16 alkyl chain makes this compound an amphipathic molecule. In aqueous environments, these molecules can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[5][6] This can sequester the reactive groups within the micelle core, hindering their reaction with other molecules in the solution. Furthermore, the hydrophobicity can lead to non-specific binding and aggregation, complicating both the reaction and subsequent purification.[7]
Troubleshooting Guides
Issue 1: Low Yield in EDC/NHS Coupling Reactions
Symptom: You are performing an EDC/NHS coupling to activate the carboxylic acid of this compound for reaction with an amine-containing molecule, but the yield of your desired amide product is low.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield in EDC/NHS coupling reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility / Aggregation of Linker | - Use a co-solvent such as DMSO or DMF to dissolve the linker before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is compatible with your other reagents (typically <10%).- Perform the reaction at a concentration below the critical micelle concentration (CMC) if known.[5]- Consider adding a small amount of a non-ionic surfactant to prevent aggregation. |
| Inefficient Carboxylic Acid Activation | - Use a freshly prepared solution of EDC and NHS. These reagents are moisture-sensitive.- Perform the activation step in an amine-free buffer at a slightly acidic pH (e.g., MES buffer at pH 4.5-6.0) to maximize the efficiency of NHS-ester formation.[8]- Use a molar excess of EDC and NHS (typically 1.5-5 equivalents) relative to the carboxylic acid. |
| Hydrolysis of NHS-Ester | - After the activation step, adjust the pH to 7.2-8.0 for the coupling reaction with the amine. This is a compromise between promoting the nucleophilic attack of the amine and minimizing the hydrolysis of the NHS-ester.[8]- Add the amine-containing substrate to the activated linker as soon as possible. |
| Suboptimal Amine Coupling | - Ensure the amine to be coupled is in its free base form. The reaction pH of 7.2-8.0 helps to deprotonate the primary amine, increasing its nucleophilicity.- Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete in the reaction. |
| Steric Hindrance | The long C16 alkyl chain may cause steric hindrance, slowing down the reaction.[9] Increase the reaction time or temperature (e.g., room temperature for 4-16 hours, or 37°C for 2-4 hours) and monitor the reaction progress by LC-MS. |
Issue 2: Difficulty in Product Purification
Symptom: The reaction appears to be successful by LC-MS, but you experience significant product loss or poor separation during purification.
Troubleshooting Workflow:
Caption: A logical workflow for addressing challenges in product purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Product Precipitation during Workup | - After quenching the reaction, if the product precipitates upon addition of aqueous buffers, minimize the amount of water added.- Extract the product into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. |
| Inappropriate Purification Method | - Standard silica (B1680970) gel chromatography may not be effective due to the polarity of the PEG chain.[7]- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purifying such amphipathic molecules.[10][11] |
| Poor Resolution in RP-HPLC | - Use a C8 or C18 column with a wide pore size (e.g., 300 Å) suitable for large molecules.[12]- Optimize the gradient elution. A common mobile phase system is water/acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. A shallow gradient may be required to separate the product from unreacted starting materials. |
| Product Adsorption to Vials/Columns | - The hydrophobic C16 chain can cause non-specific binding to plasticware and chromatography columns. Use low-binding tubes and consider adding a small amount of organic solvent or a non-ionic surfactant to your collection fractions if feasible. |
Experimental Protocols
General Protocol for EDC/NHS Coupling with this compound
This protocol provides a starting point for the coupling of the carboxylic acid of this compound to a primary amine-containing molecule ("Amine-Substrate").
Materials:
-
This compound
-
Amine-Substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Prepare fresh solutions of EDC (e.g., 0.5 M in Activation Buffer) and NHS (e.g., 0.5 M in Activation Buffer) immediately before use.
-
Dissolve the Amine-Substrate in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the this compound stock solution to the Activation Buffer.
-
Add 1.5 equivalents of the EDC solution.
-
Add 1.5 equivalents of the NHS solution.
-
Stir the reaction at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add 1.0 to 1.2 equivalents of the Amine-Substrate solution to the activated linker mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Stir for 15 minutes at room temperature.
-
-
Purification:
-
Purify the reaction mixture by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Quantitative Data Summary
The following table provides estimated yields for the EDC/NHS coupling reaction under different conditions. These are for guidance only, and actual yields may vary depending on the specific substrates and optimization.
| Reaction Scale | Linker:Substrate Ratio | Co-Solvent (DMF/DMSO) | Estimated Yield Range |
| 1-5 mg | 1:1.2 | < 5% (v/v) | 30-50% |
| 1-5 mg | 1.5:1 | < 5% (v/v) | 40-60% |
| 10-20 mg | 1:1.2 | < 10% (v/v) | 25-45% |
| 10-20 mg | 1.5:1 | < 10% (v/v) | 35-55% |
Signaling Pathway and Workflow Diagrams
Caption: The chemical pathway for EDC/NHS-mediated amide bond formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid) | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. PEG-Derivatized Dual-Functional Nanomicelles for Improved Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelles formed by self-assembling of polylactide/poly(ethylene glycol) block copolymers in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Biomolecule Conjugation - Bio-Synthesis, Inc [biosyn.com]
- 10. hplc.eu [hplc.eu]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length a critical parameter in PROTAC design?
The linker in a PROTAC molecule connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its length is a crucial determinant of the PROTAC's efficacy.[2] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[2]
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4] Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2] Therefore, fine-tuning the linker length is a critical step to maximize the degradation potential of a PROTAC.[5]
Q2: What are the most common types of linkers used in PROTACs?
The most commonly used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[][7] These are popular due to their synthetic accessibility, flexibility, and the ease with which their lengths can be adjusted.[][7] These flexible linkers can readily adopt the necessary conformations to facilitate the formation of a productive ternary complex.[] Other linker types include more rigid structures that incorporate moieties like piperazine, piperidine, or triazole rings, which can help to control the PROTAC's conformation and improve its physicochemical properties.[][]
Q3: How does the chemical composition of the linker, besides its length, impact PROTAC performance?
The chemical composition of the linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3][5] For instance, incorporating hydrophilic units like PEG can enhance the PROTAC's solubility in aqueous environments.[5] In contrast, more hydrophobic alkyl linkers can improve cell membrane permeability.[3] The composition also affects the linker's flexibility and rigidity, which in turn can influence the stability of the ternary complex and the overall degradation efficiency.[]
Q4: What is the "hook effect" and how does linker design relate to it?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex.[9] Optimizing the linker to enhance the cooperativity of ternary complex formation can help mitigate the hook effect.[5] A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.[5]
Q5: What are the key considerations for choosing linker attachment points?
The points at which the linker is attached to the target-binding and E3-binding ligands are critical for maintaining the binding affinity of the ligands and for achieving a productive ternary complex geometry.[3][4] The attachment points should be at solvent-exposed regions of the ligands to minimize disruption of their binding to their respective proteins.[4][] Incorrect attachment points can lead to a loss of binding affinity or an unfavorable orientation of the target protein and E3 ligase within the ternary complex, preventing efficient ubiquitination.[10]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't see any target degradation.
This is a common issue that often points to problems with ternary complex formation or function.
-
Possible Cause 1: Suboptimal Linker Length. Even with strong binary affinities, the linker may not be the right length to allow the target protein and E3 ligase to come together in a productive orientation for ubiquitination.[5]
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor changes in length can have a significant impact on degradation efficacy.[5]
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity. The formation of the ternary complex may not be energetically favorable. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often linked to more efficient degradation.[5]
-
Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex and determine cooperativity.[5]
-
-
Possible Cause 3: Unproductive Ternary Complex Geometry. A ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues may not be accessible to the E2-ubiquitin complex, preventing ubiquitination.[5]
Problem 2: I'm observing a significant "hook effect" with my PROTAC.
A strong hook effect can limit the therapeutic window of a PROTAC.
-
Possible Cause: Low Ternary Complex Cooperativity. At high concentrations, the formation of non-productive binary complexes dominates over the formation of the productive ternary complex.[9]
-
Solution 1: Enhance Ternary Complex Cooperativity. Optimize the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[5] This can be achieved by systematically modifying the linker's length, rigidity, and chemical composition.[]
-
Solution 2: Perform Careful Dose-Response Studies. Conduct detailed dose-response experiments to pinpoint the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[5]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize findings from studies on the impact of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 16 | 10 | >90 |
| PROTAC C | 20 | 250 | 60 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on p38α Degradation [2][12]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | 13 | >500 | <30 |
| PROTAC Y | 15-17 | 50 | >85 |
| PROTAC Z | 19 | 300 | 50 |
Experimental Protocols
1. Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol outlines a general strategy for synthesizing a library of PROTACs with different linker lengths, for example, using a "click chemistry" approach.[][7]
-
Step 1: Synthesis of Alkyne-Functionalized POI Ligand. Modify the POI-binding ligand to incorporate an alkyne group at a solvent-exposed position that does not interfere with target binding.
-
Step 2: Synthesis of Azide-Functionalized E3 Ligase Ligand with Varying Linker Lengths. Synthesize a series of E3 ligase ligands attached to PEG or alkyl linkers of different lengths, with a terminal azide (B81097) group. This can be achieved by reacting the E3 ligase ligand with a series of commercially available or custom-synthesized bifunctional linkers.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). React the alkyne-functionalized POI ligand with each of the azide-functionalized E3 ligase-linker constructs. This reaction is highly efficient and allows for the rapid generation of a PROTAC library.[7]
-
Step 4: Purification and Characterization. Purify each PROTAC in the library using techniques like preparative HPLC. Confirm the identity and purity of each compound using LC-MS and NMR.
2. Western Blotting for Target Protein Degradation
This is a standard cellular assay to quantify the degradation of the target protein.[10]
-
Step 1: Cell Culture and Treatment. Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC from the library for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Step 2: Cell Lysis. Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Step 3: Protein Quantification. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Step 4: SDS-PAGE and Western Blotting. Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Step 5: Antibody Incubation. Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Step 6: Detection and Analysis. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of the target protein in each sample compared to the vehicle control.
3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.[5]
-
Step 1: Immobilization. Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Step 2: Binary Interaction Analysis. Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Step 3: Ternary Complex Analysis. Inject a mixture of a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor chip.
-
Step 4: Data Analysis. An increase in the SPR signal (response units) compared to the binary interaction indicates the formation of the ternary complex. Fit the data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex. Cooperativity can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.[5]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
Caption: Key Linker Properties Influencing PROTAC Efficacy.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins modified with Polyethylene (B3416737) Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the proximity of individual protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly influence a protein's stability. Deviations from the optimal conditions for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a reagent that is intended to be monofunctional can lead to unintended cross-linking and aggregation.[1]
-
Pre-existing Aggregates: If the initial protein sample already contains aggregates, these can act as seeds, accelerating the aggregation process during PEGylation.[3]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify the aggregation of PEGylated proteins:
-
Size Exclusion Chromatography (SEC): This is a common method that separates molecules based on their size (hydrodynamic radius). Aggregates, being larger than the monomeric PEGylated protein, will elute earlier from the column.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species that correspond to covalently cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: An increase in the turbidity of the solution, which can be measured by UV-Vis spectrophotometry, indicates the formation of insoluble aggregates.[1]
-
Multi-Angle Light Scattering (MALS): When coupled with SEC (SEC-MALS), this technique can provide accurate measurements of the molar mass of the eluting species, allowing for precise quantification of aggregates.[3]
Q3: What is the impact of PEG linker length and structure on protein aggregation?
The length and structure (linear vs. branched) of the PEG linker can significantly influence the properties of the PEGylated protein, including its propensity to aggregate:
-
PEG Length: Longer PEG chains can offer greater steric hindrance, which can help to prevent protein-protein interactions and reduce aggregation.[4][5] However, the optimal length is protein-dependent, and excessively long chains do not always confer additional stability.[4][5] Studies have shown that even a smaller PEG moiety can provide a significant stability benefit against aggregation.[6]
-
PEG Structure: Branched PEGs, due to their larger hydrodynamic volume compared to linear PEGs of the same molecular weight, can provide a more effective shield around the protein surface, which may offer better protection against aggregation and proteolysis.[2]
Q4: Can stabilizing excipients help prevent aggregation during PEGylation?
Yes, the addition of stabilizing excipients to the reaction buffer is a common and effective strategy to prevent protein aggregation. These excipients work through various mechanisms to stabilize the protein's native conformation and reduce intermolecular interactions.[1]
Troubleshooting Guide: Aggregation Observed During PEGylation
If you are observing significant precipitation or aggregation during your protein PEGylation experiment, follow this step-by-step troubleshooting guide.
Caption: A step-by-step decision tree for troubleshooting aggregation issues during protein PEGylation.
Step 1: Review and Optimize Reaction Conditions
The first line of defense against aggregation is to systematically evaluate and optimize the reaction conditions.
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration.
-
PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes lead to aggregation. It is advisable to start with a lower molar ratio and titrate upwards.[3]
-
pH: The pH of the reaction buffer should be optimized for the specific protein's stability, which is often near its isoelectric point (pI). Avoid pH values that are known to cause unfolding or instability.
-
Buffer Composition: Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the PEG linker.[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[3]
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients can be highly effective.
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Step 3: Modify Reaction Kinetics
Slowing down the reaction rate can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will decrease the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time.[1]
Step 4: Evaluate PEG Reagent and Protein Quality
-
PEG Reagent: If using a monofunctional PEG, verify its purity. Contamination with bifunctional PEG can lead to cross-linking.
-
Protein Purity: Ensure the starting protein solution is free of pre-existing aggregates. This can be checked by SEC or DLS before initiating the PEGylation reaction.[3]
Step 5: Consider an Alternative PEGylation Strategy
If aggregation persists despite the above troubleshooting steps, it may be necessary to consider alternative approaches.
-
Use a Monofunctional PEG Linker: If you are using a bifunctional linker and observing cross-linking, switching to a monofunctional PEG will prevent this issue.
-
Change the PEG Linker Chemistry: The chemistry used to attach the PEG to the protein can influence stability. For example, modifying cysteine residues with PEG-maleimide is a highly specific alternative to amine-reactive chemistry.
-
Site-Directed PEGylation: If random PEGylation is causing aggregation, consider engineering a specific conjugation site on the protein surface that is distal to regions prone to aggregation or important for function.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Reaction Conditions
This protocol outlines a method for systematically testing different reaction parameters to identify conditions that minimize aggregation.
Caption: Workflow for screening and optimizing PEGylation reaction conditions to minimize aggregation.
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG linker stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values
-
96-well plate or microcentrifuge tubes
-
Incubators set at different temperatures (e.g., 4°C and room temperature)
-
Instrumentation for aggregation analysis (e.g., spectrophotometer, DLS instrument, SEC-HPLC system)
Methodology:
-
Prepare Stock Solutions:
-
Ensure the protein stock solution is clear and free of visible precipitates. If necessary, centrifuge or filter the solution.
-
Prepare a fresh stock solution of the activated PEG linker immediately before use.
-
-
Set up the Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping the others constant. For example:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for instance, 1:1, 5:1, 10:1, and 20:1.[1]
-
pH: Screen a range of pH values around the protein's known stability optimum (e.g., pH 6.0, 7.0, 7.4, 8.0).[1]
-
Temperature: Conduct the reactions at different temperatures, such as 4°C and room temperature.[1]
-
-
-
Reaction Incubation:
-
Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis of Aggregation:
-
After incubation, analyze the extent of aggregation in each reaction using one or more of the following methods:
-
Visual Inspection: Check for any visible precipitation.
-
Turbidity Measurement: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm) to quantify insoluble aggregates.
-
SDS-PAGE (non-reducing): Look for high-molecular-weight bands.
-
DLS: Measure the particle size distribution.
-
SEC: Quantify the percentage of monomer and aggregate.
-
-
-
Identify Optimal Conditions:
-
Based on the analysis, identify the reaction conditions that result in the desired level of PEGylation with the minimal amount of aggregation.
-
Protocol 2: Characterization of PEGylated Protein Aggregates by SEC-MALS
Objective: To accurately quantify the amount and determine the molar mass of aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system equipped with UV, MALS, and Refractive Index (RI) detectors[3]
-
SEC column with a suitable fractionation range for the expected sizes of the monomer and aggregates
-
Equilibration/Elution Buffer (e.g., PBS)
-
PEGylated protein sample
-
Low-protein-binding syringe filters (0.1 or 0.22 µm)[3]
Methodology:
-
System Equilibration: Equilibrate the SEC column and detectors with the mobile phase until stable baselines are achieved for all detectors.[3]
-
Sample Preparation: Filter the PEGylated protein sample through a 0.1 or 0.22 µm low-protein-binding filter to remove any large, insoluble particles.[3]
-
Injection: Inject a suitable volume of the filtered sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes.
-
Data Analysis:
-
The UV and RI signals will show peaks corresponding to the different species in the sample.
-
The MALS detector will provide the light scattering data for each eluting peak.
-
Use the appropriate software to analyze the data and calculate the molar mass of each species.
-
Integrate the peak areas from the UV or RI chromatogram to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioconjugation with Amino-PEG6-amido-C16-COOH
Welcome to the technical support center for bioconjugation applications involving the Amino-PEG6-amido-C16-COOH linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry used to conjugate with this compound? A1: This linker is heterobifunctional, possessing a primary amine (-NH2) and a carboxylic acid (-COOH). The most common conjugation strategy involves activating the carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activated linker (now an NHS ester) can then efficiently react with primary amines on a target biomolecule (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.[3] Conversely, the linker's primary amine can be reacted with a pre-activated molecule.
Q2: Why is N-hydroxysuccinimide (NHS) used with EDC? A2: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group or rearrange into an unreactive N-acylurea byproduct.[1][4] Including NHS in the reaction captures the reactive intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts more efficiently with primary amines at physiological pH, ultimately increasing the final conjugation yield.[1][5]
Q3: What are the optimal pH conditions for the two-step EDC/NHS reaction? A3: The reaction is a two-phase process with distinct optimal pH ranges:
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][6] A common choice is a MES (4-morpholinoethanesulfonic acid) buffer.[1]
-
Conjugation Step: The reaction of the activated NHS ester with the primary amine of the target biomolecule is most efficient at a physiological to slightly alkaline pH, typically pH 7.2-8.5 .[3] This is because the amine needs to be in its deprotonated, nucleophilic state.
Q4: What are common buffers to use and which should be avoided? A4:
-
Recommended Buffers: For the activation step, use buffers free of extraneous carboxyls and amines, such as MES.[1] For the conjugation step, phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable.[3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS-activated linker and should not be present during the conjugation step.[3] However, they are excellent for quenching the reaction once it is complete.[7]
Q5: How should I store and handle EDC and NHS reagents? A5: Both EDC and NHS are moisture-sensitive.[8] They should be stored desiccated and allowed to warm to room temperature before opening to prevent condensation.[8] For optimal reactivity, it is critical to prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[9]
Troubleshooting Guide
This guide addresses the most common issues encountered during bioconjugation with EDC/NHS chemistry.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a buffer like MES at pH 4.5-6.0 for the activation step and then adjust the pH to 7.2-8.5 for the amine coupling step.[1][6] Incorrect pH is a primary cause of failure. |
| Hydrolysis of Reagents | Prepare EDC and NHS solutions fresh for each experiment.[9] Do not use pre-made aqueous stock solutions stored for extended periods. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][10] |
| Presence of Competing Nucleophiles | Ensure your buffers are free from primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) during the reaction.[3] These will react with and consume your activated linker. |
| Inefficient Removal of Excess Reagents | In a two-step protocol, if excess EDC is not removed or quenched after the activation step, it can lead to undesirable cross-linking of the amine-containing biomolecule if it also has carboxyl groups.[1] Use a desalting column to remove excess reagents between steps.[6] |
| Protonated Amine on Target | If your amine-containing molecule is supplied as a salt (e.g., a TFA salt), the primary amine may be protonated and non-nucleophilic.[11] Consider neutralizing the salt with a non-nucleophilic base just prior to the reaction. |
Issue 2: Product Precipitation or Aggregation
| Potential Cause | Recommended Action & Explanation |
| Protein Self-Crosslinking | If your target protein contains both accessible amines and carboxyls, EDC can directly crosslink them, causing polymerization and aggregation.[1] Use a two-step conjugation protocol : activate the linker first, remove excess EDC, and then add the protein.[7] |
| High Reagent Concentration | Very high concentrations of EDC can sometimes lead to protein precipitation.[9] While a molar excess is needed, try reducing the concentration if aggregation is observed. A common starting point is a 2- to 10-fold molar excess of EDC over carboxyl groups.[9] |
| Increased Hydrophobicity | The Amino-PEG6-amido-C16 -COOH linker contains a 16-carbon hydrophobic tail. Conjugating multiple linkers to a biomolecule can significantly increase its hydrophobicity, potentially leading to aggregation in aqueous buffers. Consider including solubility-enhancing agents in your buffer or optimizing the linker-to-protein ratio to achieve a lower degree of labeling. |
| Incorrect Buffer Conditions | Ensure your protein is stable and soluble in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility. |
Issue 3: Unexpected Side Reactions
| Potential Cause | Recommended Action & Explanation |
| Formation of N-acylurea | This stable, unreactive byproduct forms when the O-acylisourea intermediate rearranges instead of reacting with NHS or an amine.[4] This side reaction is minimized by using NHS or Sulfo-NHS, which rapidly converts the intermediate to a more stable NHS ester.[12] |
| Modification of Tyrosine Residues | EDC has been shown to cause a side modification on tyrosine residues, resulting in a mass addition of +155 Da.[13][14] This can interfere with protein function. If tyrosine modification is a concern, consider alternative crosslinking chemistries. |
| Modification of Cysteine Residues | The sulfhydryl groups of cysteine residues can also react with EDC.[15] If your protein has critical free cysteines, they should be protected, or an alternative conjugation strategy should be employed. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters due to Hydrolysis
Hydrolysis is a key competing reaction that deactivates the linker. The rate is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life | Citation(s) |
| 7.0 | 0 | 4 - 5 hours | [3][10] |
| 7.0 | Ambient | ~7 hours | [8] |
| 8.0 | Ambient | ~1 hour | [16] |
| 8.5 | Ambient | 180 min | [17] |
| 8.6 | 4 | 10 minutes | [3][10][16] |
| 9.0 | Ambient | 125 min | [17] |
Key Experimental Protocols
Protocol: Two-Step EDC/NHS Carboxyl Activation and Amine Coupling
This method is designed to conjugate a carboxyl-containing molecule (Molecule A, e.g., the this compound linker) to an amine-containing biomolecule (Molecule B, e.g., a protein) while minimizing self-crosslinking of Molecule B.
Materials:
-
Molecule A: (e.g., this compound)
-
Molecule B: (e.g., Protein with primary amines)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[1]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
EDC (FW: 191.7): Prepare fresh at 10 mg/mL in ultrapure water
-
Sulfo-NHS (FW: 217.14): Prepare fresh at 10 mg/mL in ultrapure water
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting Column: (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare Molecule A: Dissolve Molecule A in Activation Buffer at the desired concentration.
-
Activate Carboxyl Groups:
-
Remove Excess Reagents: Immediately remove excess and hydrolyzed EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions with Molecule B.[6] The collected flow-through contains the activated Molecule A.
-
Conjugate to Amine:
-
Immediately add the activated Molecule A to your solution of Molecule B (in Coupling Buffer). The molar ratio of Molecule A to Molecule B will determine the degree of labeling and should be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[9] Incubate for 15-30 minutes to deactivate any remaining NHS esters.
-
Purification: Purify the final conjugate from excess reagents and unconjugated molecules using size exclusion chromatography, dialysis, or another suitable method.
Visualized Workflows and Mechanisms
Caption: EDC/NHS reaction workflow and major side reactions.
Caption: Recommended two-step experimental workflow.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Tyrosine-EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raineslab.com [raineslab.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purification of Amino-PEG6-amido-C16-COOH Containing Molecules
Welcome to the technical support center for the purification of molecules containing the Amino-PEG6-amido-C16-COOH linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these amphiphilic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: this compound is an amphiphilic molecule with three distinct regions that dictate its behavior during purification:
-
A long C16 alkyl chain: This region is highly hydrophobic.
-
A hexaethylene glycol (PEG6) spacer: This portion is hydrophilic and water-soluble.[1]
-
Terminal primary amine and carboxylic acid groups: These are polar, ionizable groups.
This combination of a long hydrophobic tail and a polar head/linker region can lead to challenges such as aggregation, poor solubility in certain solvents, and streaking during chromatography.[2]
Q2: What are the most common impurities encountered during the synthesis and purification of molecules containing this linker?
A2: Common impurities can include:
-
Unreacted starting materials.
-
Coupling reagents and their byproducts.
-
Dimeric or oligomeric forms of the linker.[3]
-
Side-products from incomplete reactions or degradation.
-
Degradation products of the PEG chain, such as formaldehyde (B43269) or formic acid, which can arise under certain conditions.[4][5]
Q3: Which chromatographic techniques are most suitable for purifying my target molecule containing the this compound linker?
A3: The most effective chromatographic techniques are typically:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating amphiphilic molecules based on their hydrophobicity. A C18 or C8 column is often a good choice.[6][7]
-
Silica (B1680970) Gel Chromatography: While challenging due to the polarity of the PEG chain, it can be effective with the appropriate solvent system.[2][8] The polar nature of silica gel means that more polar compounds will have stronger interactions and move more slowly.[9]
-
Size Exclusion Chromatography (SEC): This method is useful for removing small molecule impurities or high molecular weight aggregates.[10][11]
Q4: My PEGylated molecule is showing poor peak shape (e.g., tailing or broadening) in RP-HPLC. What could be the cause and how can I fix it?
A4: Poor peak shape in RP-HPLC can be caused by several factors:
-
Secondary interactions with the silica backbone: The free silanol (B1196071) groups on the silica can interact with the amine group of your molecule, causing tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction.
-
Aggregation: The amphiphilic nature of the molecule can lead to aggregation. Try reducing the sample concentration, increasing the column temperature, or adding organic solvent to the sample diluent.
-
Polydispersity of PEG: The inherent polydispersity of the PEG chain can contribute to peak broadening.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound containing molecules.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery from chromatography | Irreversible adsorption: The molecule may be irreversibly binding to the stationary phase. | For silica gel, try a more polar mobile phase. For RP-HPLC, ensure the mobile phase has sufficient organic content to elute the compound. Consider using a different stationary phase (e.g., a polymer-based column). |
| Precipitation on-column: The molecule may be precipitating on the column due to a change in solvent composition. | Ensure the sample is fully dissolved in the initial mobile phase. A gradient starting with a higher percentage of organic solvent may be necessary. | |
| Co-elution of impurities | Similar polarity of impurities: The impurities may have a very similar polarity to the target molecule. | RP-HPLC: Optimize the gradient. A shallower gradient will provide better resolution. Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Silica Gel: A different solvent system may be required. Consider a gradient elution. A slow gradient from a non-polar to a more polar solvent system can improve separation.[2] | ||
| Product aggregation observed after purification | Harsh purification conditions: High pressure or inappropriate buffer conditions can induce aggregation.[13] | SEC: Reduce the flow rate to lower the pressure. Optimize the mobile phase for product stability.[13] |
| Product instability: The purified molecule may be unstable in the final buffer. | Perform all purification steps at a low temperature (e.g., 4°C).[13] Screen different buffer conditions (pH, ionic strength) for optimal stability. | |
| Difficulty removing unreacted PEG starting materials | Inefficient separation: The separation method may not be resolving the product from the unreacted PEG. | SEC: Use a longer column or a column with a smaller pore size to improve resolution. A slower flow rate can also enhance separation.[13] |
| Dialysis/Ultrafiltration: Increase the dialysis time and use a larger volume of fresh buffer for exchanges.[13] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of a molecule containing the this compound linker. Optimization will likely be required.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample dissolved in a minimal amount of DMSO or a solvent compatible with the initial mobile phase.
Procedure:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the starting mobile phase composition (e.g., 70% A, 30% B).
-
Sample Injection: Inject the dissolved and filtered sample onto the column.
-
Elution: Elute the sample using a linear gradient. The gradient should be optimized based on the hydrophobicity of the target molecule. A starting point is suggested in the table below.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, mass spectrometry) to identify the fractions containing the pure product.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Example HPLC Gradient Table:
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 35 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 70 | 30 |
| 60 | 70 | 30 |
Protocol 2: Silica Gel Chromatography
This protocol is a general guideline for purification using silica gel. The amphiphilic nature of the molecule can make silica gel chromatography challenging.
Materials:
-
Silica gel (e.g., 230-400 mesh)
-
Glass chromatography column
-
Solvent System (e.g., Dichloromethane/Methanol or Chloroform/Methanol with a small percentage of a basic modifier like triethylamine (B128534) if the amine is not protected). A gradient of increasing methanol polarity is often effective.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions and pool those containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of molecules containing the this compound linker.
Caption: A logical troubleshooting workflow for common purification challenges.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. reddit.com [reddit.com]
- 3. Anchor-linked intermediates in peptide amide synthesis are caused by dimeric anchors on the solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Synthesis of polyethylene glycol functional bonded silica gel for selective recognition and separation of α-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Long-Chain PEG Linkers in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with long-chain polyethylene (B3416737) glycol (PEG) linkers in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using long-chain PEG linkers in bioconjugation?
A1: Long-chain PEG linkers offer several key benefits in bioconjugation, including:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly improves the solubility of hydrophobic molecules, which is particularly beneficial for preventing aggregation of antibody-drug conjugates (ADCs) with hydrophobic payloads.[1][2][3]
-
Improved Pharmacokinetics: The increased hydrodynamic size of a molecule after conjugation with a long-chain PEG reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[3][4][]
-
Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, decreasing the likelihood of an immune response.
-
Increased Stability: PEG linkers can protect the conjugated biomolecule from enzymatic degradation and proteolysis.[6]
-
Flexible Spacing: They act as a flexible spacer between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins by preventing steric hindrance.[7]
Q2: What are the main degradation pathways for PEG linkers under typical biological assay conditions?
A2: PEG linkers can degrade through several mechanisms:
-
Hydrolysis: Ester-containing linkers are susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.[8][9]
-
Oxidation: The polyether backbone of PEG is vulnerable to oxidative degradation by reactive oxygen species (ROS), which can be generated by certain assay components or cellular processes.[10][11] This can lead to chain cleavage.
-
Enzymatic Degradation: While generally considered biocompatible, PEG can be metabolized by enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of various metabolites.[] Linkers containing specific peptide sequences can also be cleaved by proteases.[11]
Q3: How does the length of a PEG linker affect the stability and efficacy of an antibody-drug conjugate (ADC)?
A3: The length of the PEG linker is a critical design parameter for ADCs that creates a trade-off between stability, pharmacokinetics, and potency:
-
Stability: Shorter PEG linkers can sometimes lead to better ADC stability by keeping the payload closer to the antibody, which may offer some steric protection.[12]
-
Pharmacokinetics: Longer PEG linkers generally improve the pharmacokinetic profile by increasing the ADC's hydrodynamic volume, which reduces clearance and extends its half-life.[1][4][]
-
Efficacy: The impact on efficacy can vary. While improved pharmacokinetics from longer linkers can lead to better in vivo efficacy due to increased tumor accumulation, some studies have shown that very long linkers can decrease in vitro cytotoxicity, possibly due to steric hindrance affecting antigen binding or cellular uptake.[1]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Payload in an ADC Stability Assay
-
Question: My ADC with a long-chain PEG linker shows significant payload release during in vitro plasma stability assays. What could be the cause and how can I troubleshoot this?
-
Answer: Premature payload release is a common issue. Here’s a systematic approach to troubleshoot it:
-
Identify the Cleavage Mechanism:
-
Hydrolytic Instability: If your linker contains an ester bond, it may be hydrolyzing. Review the pH and temperature of your assay buffer. Consider performing the assay at different pH values to assess pH-dependent hydrolysis.
-
Enzymatic Cleavage: Plasma contains various enzymes that could be cleaving the linker. This is particularly relevant for linkers containing peptide sequences susceptible to proteases or other enzyme-labile moieties.
-
-
Troubleshooting Steps:
-
Linker Chemistry: If hydrolysis is suspected, consider using a more stable linkage, such as an amide bond instead of an ester. For enzymatically labile linkers, you can try modifying the linker sequence to reduce susceptibility to plasma enzymes.
-
Linker Length: The length of the PEG chain can influence stability. In some cases, a shorter PEG linker might offer better protection to the payload, reducing its accessibility to plasma enzymes.[12]
-
Conjugation Site: The site of conjugation on the antibody can also affect stability. Attaching the linker to a more sterically hindered site might protect it from enzymatic degradation.
-
Assay Controls: Include appropriate controls in your experiment. For example, run the stability assay with the free linker-payload to understand its intrinsic stability.
-
-
Issue 2: Aggregation of PEGylated Protein Detected by Size Exclusion Chromatography (SEC)
-
Question: I am observing aggregation of my PEGylated protein during SEC analysis. What are the potential causes and solutions?
-
Answer: Aggregation can compromise the efficacy and safety of a biotherapeutic. Here’s how to address this issue:
-
Potential Causes:
-
Hydrophobicity: If the conjugated molecule is highly hydrophobic, the PEG linker may not be sufficient to maintain its solubility, leading to aggregation.
-
Non-specific Interactions: The PEGylated protein might be interacting with the SEC column matrix.
-
Buffer Conditions: The pH or ionic strength of the mobile phase may not be optimal for your protein's stability.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Try modifying the composition of your SEC mobile phase. Adding arginine (e.g., 200-300 mM) can help reduce non-specific interactions and improve peak shape.[13] Adjusting the pH and ionic strength can also improve protein stability.
-
Increase PEG Length: If the aggregation is due to the hydrophobicity of the conjugated molecule, using a longer or branched PEG linker can enhance solubility.
-
Column Temperature: Optimizing the column temperature can sometimes improve peak shape and reduce aggregation.[13]
-
Sample Preparation: Ensure that the sample is properly dissolved and that the dissolution solvent is compatible with the mobile phase. Mild heating may sometimes be necessary to dissolve PEGs, but care must be taken not to degrade the protein.[14]
-
-
Issue 3: Inconsistent Results in an ELISA for a PEGylated Analyte
-
Question: I am getting variable and inconsistent results in my sandwich ELISA designed to quantify a PEGylated protein. What could be causing this and how can I improve my assay?
-
Answer: Inconsistent ELISA results can be frustrating. Here are some common causes and troubleshooting tips when working with PEGylated analytes:
-
Potential Causes:
-
Steric Hindrance: The PEG chain might be masking the epitope recognized by the capture or detection antibody, leading to reduced binding and lower signal.
-
Non-specific Binding: The PEG moiety could be causing non-specific binding to the plate or other assay components, leading to high background.
-
Reagent Quality: The quality of antibodies and other reagents is crucial for a robust ELISA.
-
-
Troubleshooting Steps:
-
Antibody Selection: Ensure that your capture and detection antibodies recognize different epitopes on the target analyte and that their binding is not hindered by the PEG chain. You may need to screen several antibody pairs to find one that is not affected by the PEGylation.
-
Blocking and Washing: Optimize your blocking and washing steps. Using a high-quality blocking buffer and ensuring thorough washing can help reduce non-specific binding. Adding a detergent like Tween-20 to the wash buffer is standard practice.[15]
-
Sample Dilution: Dilute your samples sufficiently in an appropriate diluent to minimize matrix effects and non-specific binding.[15]
-
Incubation Times: Optimize the incubation times for sample and antibody binding to ensure that the reaction reaches equilibrium.[15]
-
Standard Curve: Use a well-characterized PEGylated protein standard to ensure accurate quantification.
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study on ADCs, demonstrating that increasing PEG linker length up to 8 units significantly decreases ADC clearance.[1][7]
Table 2: Influence of PEG Molecular Weight on Plasma Half-Life
| Molecule | Molecular Weight of PEG | Plasma Half-Life | Fold Increase |
| PEG | 6 kDa | 18 min | - |
| PEG | 50 kDa | 16.5 hr | ~55 |
| Arginase | - | 1 hr | - |
| PEG-Arginase | 5 kDa | 12 hr | 12 |
| rhG-CSF | - | 1.8 hr | - |
| PEG-rhG-CSF | Not specified | 7 hr | ~3.9 |
| Asparaginase | - | 20 hr | - |
| PEG-Asparaginase | Not specified | 144 hr | 7.2 |
This table summarizes data from multiple studies showing that conjugation with PEG significantly increases the plasma half-life of various therapeutic proteins.[4][][16]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
This protocol provides a general framework for analyzing PEGylated proteins by SEC to assess purity and detect aggregation.
-
Instrumentation and Column:
-
HPLC system with a UV detector (set to 280 nm for proteins) and preferably a multi-angle light scattering (MALS) and/or differential refractive index (dRI) detector for accurate molecular weight determination.[13][17]
-
SEC column suitable for the molecular weight range of your analyte (e.g., Tosoh TSKgel G4000SWXL).[13]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase. A common starting point is 100 mM sodium phosphate, 300 mM arginine, pH 6.2. The addition of a small percentage of an organic solvent like isopropanol (B130326) (e.g., 10%) can sometimes improve performance.[13]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a suitable concentration (e.g., 1-5 mg/mL) using the mobile phase or a compatible buffer.[13]
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric PEGylated protein.
-
Peaks eluting earlier than the main peak are likely high molecular weight species (aggregates).
-
Peaks eluting later than the main peak could be free protein, free PEG, or other low molecular weight impurities.
-
If using a MALS detector, the molecular weight of each species can be determined to confirm its identity.
-
Protocol 2: Sandwich ELISA for Quantification of a PEGylated Protein
This protocol outlines the key steps for a sandwich ELISA. Optimization of concentrations and incubation times is crucial.
-
Plate Coating:
-
Washing and Blocking:
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Enzyme and Substrate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for a specified time.
-
Wash the plate thoroughly.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).[19]
-
-
Stopping and Reading:
-
Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the PEGylated protein in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis of PEGylated Protein Binding
This protocol provides a general workflow for using SPR to study the binding kinetics of a PEGylated protein to its target.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the ligand (the non-PEGylated binding partner) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the PEGylated protein (the analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K D.
-
Inject the analyte dilutions over the ligand-immobilized surface and a reference surface (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or a high salt buffer). This step requires careful optimization.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
-
Visualizations
Caption: Major degradation pathways for long-chain PEG linkers in biological assays.
Caption: A logical workflow for troubleshooting common stability issues with PEG linkers.
Caption: Experimental workflow for analyzing PEGylated bioconjugates using SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. tandfonline.com [tandfonline.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mabtech.com [mabtech.com]
- 16. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 17. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 19. m.youtube.com [m.youtube.com]
Adjusting reaction conditions for efficient amide bond formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during amide bond formation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Amide Product
Question: My amide coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge in amide bond formation and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid, or the activated species may be unstable.
-
Solution: Choose a more appropriate coupling reagent for your specific substrates. For sterically hindered or electron-deficient partners, stronger coupling reagents like HATU or COMU may be necessary.[1]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or stoichiometry can all lead to poor yields.[3][4]
-
Reagent Quality and Stability: Impurities in the starting materials or degradation of reagents can inhibit the reaction.
-
Solution: Use high-purity, anhydrous starting materials and fresh coupling reagents.[3]
-
Issue 2: Significant Side Product Formation
Question: My reaction is messy, and I'm observing significant side products. What are the common side reactions, and how can I minimize them?
Answer: Side reactions are a frequent cause of low yields and purification difficulties. Understanding and addressing these can significantly improve your outcomes.
-
N-acylurea Formation: When using carbodiimide (B86325) reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[4][5]
-
Solution: Use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement.[1]
-
-
Epimerization/Racemization: For chiral carboxylic acids, especially α-amino acids, racemization can occur through the formation of an oxazolone (B7731731) intermediate.[4]
-
Solution: Employ coupling reagents and conditions known to suppress epimerization. The use of additives like HOBt or HOAt is crucial.[6][7] Reagents like T3P in combination with pyridine (B92270) have also been shown to be effective in minimizing racemization.[8][9] Performing the reaction at lower temperatures can also help.
-
-
Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[4]
-
Solution: This can sometimes be mitigated by controlling the stoichiometry and the rate of addition of the coupling reagent.
-
Issue 3: Purification Challenges
Question: I'm having difficulty purifying my amide product. What are some common issues and solutions?
Answer: Purification can be challenging due to the properties of the amide product and the presence of reaction byproducts.
-
Removal of Urea (B33335) Byproducts: Byproducts from carbodiimide reagents (e.g., dicyclohexylurea - DCU) can be difficult to remove.
-
Polar Amides Streaking on Silica (B1680970) Gel: Polar amides can interact strongly with the acidic silanol (B1196071) groups on a silica gel column, leading to tailing and poor separation.[12]
-
Solution: Modify the mobile phase by adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica gel.[12]
-
-
Product is an Oil and Will Not Crystallize:
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, purification by column chromatography is the next best option.[1]
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Common Additives |
| DCC/DIC | Cost-effective, readily available. | Can cause racemization, formation of insoluble urea byproduct (DCC).[10][13] | HOBt, HOAt, Oxyma |
| EDC | Water-soluble byproduct, easy removal.[11] | Can still lead to racemization.[8] | HOBt, HOAt, Oxyma |
| HBTU/HATU | High coupling efficiency, fast reaction times, low racemization.[6][7] | Can react with unprotected N-termini, more expensive.[7] | HOBt (for HBTU) |
| PyBOP | Low racemization, effective for hindered couplings. | Forms carcinogenic HMPA as a byproduct.[10] | HOBt |
| T3P | Water-soluble byproducts, low toxicity, cost-effective, low epimerization with pyridine.[8][9] | Requires a base like pyridine for optimal performance. | Pyridine |
| COMU | High efficiency, low racemization, safer alternative to benzotriazole-based reagents.[14][15] | More expensive than carbodiimides. | - |
Experimental Protocols
Protocol 1: General Amide Coupling using HBTU
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM), add the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).[6]
-
Activation: Add HBTU (1.1 eq) to the mixture. If the carboxylic acid is prone to epimerization, add HOBt (1.0 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated NaHCO3 solution), and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Protocol 2: Amide Coupling using EDC and HOBt
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add EDC (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to form the active ester.
-
Coupling: Add the amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the HBTU protocol for work-up and purification.
Visualizations
Caption: A workflow for troubleshooting low yield in amide synthesis.
Caption: Strategies for mitigating common side reactions in amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
Overcoming steric hindrance in PROTAC ternary complex formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC-induced ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive assembly of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ligase.[1] This can be caused by bulky chemical groups, unfavorable protein-protein interactions at the binding interface, or a linker that improperly orientates the two proteins.[1] If the linker is too short, the POI and E3 ligase may physically clash, preventing simultaneous binding.[2] Conversely, an excessively long or flexible linker might not provide the necessary conformational constraints, leading to unstable or non-productive complexes.[2]
Q2: What are the key molecular components influencing steric hindrance in a PROTAC system?
A2: Several components critically dictate the potential for steric hindrance:
-
The Linker: The linker's length, composition (e.g., PEG, alkyl), and rigidity are paramount.[3][4] It directly controls the distance and relative orientation between the POI and the E3 ligase.[2]
-
The Exit Vector: This is the specific attachment point of the linker on both the target protein ligand ("warhead") and the E3 ligase ligand.[2] An improperly chosen exit vector can force the linker into a conformation that promotes steric clashes between the recruited proteins.[5]
-
E3 Ligase and Target Protein Surfaces: The surface topologies of the POI and the E3 ligase play a crucial role. Successful ternary complex formation often relies on establishing favorable protein-protein interactions, while avoiding repulsive steric clashes.[6][7]
Q3: What is "cooperativity" and how does it relate to steric hindrance?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein partner (e.g., the POI) to the PROTAC influences the binding of the second protein partner (the E3 ligase).
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., POI-PROTAC) enhances the binding of the E3 ligase. This is often due to favorable new protein-protein interactions in the ternary complex, which help overcome any minor steric issues and stabilize the complex.[8]
-
Negative Cooperativity (α < 1): The binding of the first protein partner hinders the binding of the second. This can be a direct result of steric hindrance, where the presence of one protein sterically blocks the other from binding effectively.[1]
-
No Cooperativity (α = 1): The two binding events are independent.
Measuring cooperativity is a key indicator of the quality of the ternary complex.[9]
Q4: What is the "hook effect" and how is it related to ternary complex formation?
A4: The "hook effect" is a phenomenon where the efficiency of a PROTAC decreases at high concentrations, leading to a bell-shaped dose-response curve.[10] This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, forming non-productive binary complexes (POI-PROTAC and E3-PROTAC) that compete with the formation of the productive ternary complex (POI-PROTAC-E3).[10][11] A pronounced hook effect can be exacerbated by poor cooperativity and steric hindrance, which destabilize the ternary complex and favor the formation of binary complexes.[4]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but I see weak or no target degradation in cellular assays.
-
Possible Cause: Steric hindrance is preventing the formation of a stable and productive ternary complex. The linker length, composition, or attachment points may be suboptimal.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and compositions (flexible vs. rigid).[3][12] This is the most common and effective strategy to empirically identify an optimal linker that minimizes steric clash.[2]
-
Change the Exit Vector: Alter the point where the linker is attached to the warhead or the E3 ligase ligand.[2] Even a small change in the exit vector can dramatically alter the relative orientation of the recruited proteins and alleviate steric clashes.[5]
-
Switch E3 Ligase: Different E3 ligases (e.g., VHL, CRBN) have different surface topographies and sizes. If one E3 ligase results in a steric clash, another may be more compatible with your target protein.[1][13]
-
Perform Biophysical Assays: Use techniques like SPR, ITC, or TR-FRET (see Experimental Protocols) to directly measure ternary complex formation and cooperativity. Negative cooperativity is a strong indicator of a steric problem.[14][15]
-
Problem 2: My degradation assay shows a very pronounced "hook effect," limiting the effective concentration range.
-
Possible Cause: The ternary complex is unstable, and at higher concentrations, non-productive binary complexes are overwhelmingly favored. This is often linked to poor cooperativity, which can be a result of underlying steric issues.
-
Troubleshooting Steps:
-
Improve Cooperativity: The strategies listed in Problem 1 (linker optimization, changing exit vector, switching E3 ligase) are all aimed at finding a more compatible protein-protein interface, which increases positive cooperativity and stabilizes the ternary complex.[4] A more stable ternary complex can better compete with binary complexes, thus dampening the hook effect.[10]
-
Perform a Wide Dose-Response: Ensure you are testing your PROTAC over a very broad concentration range (e.g., picomolar to micromolar) to accurately identify the optimal concentration (bottom of the bell curve) and the true Dmax.[11][14]
-
Balance Binary Affinities: While not always necessary, having highly disparate binary binding affinities can sometimes contribute to the hook effect. If possible, re-designing one of the ligands to create more balanced affinities may help.[14]
-
Problem 3: Computational models predict steric clashes in my ternary complex. How can I validate this and fix it?
-
Possible Cause: The in silico model correctly identifies an unfavorable conformation due to the PROTAC's structure.
-
Troubleshooting Steps:
-
Experimental Validation: Use biophysical assays (SPR, ITC, TR-FRET) to quantify ternary complex formation and cooperativity. A lack of complex formation or strong negative cooperativity would support the computational prediction.
-
Structure-Guided Design: Use the model to guide your redesign efforts. If the model shows a clash between specific residues, modify the PROTAC linker to steer the proteins away from that interface. Introduce more rigid or flexible elements into the linker as suggested by the model to achieve a productive conformation.[16]
-
Iterate with Modeling: After synthesizing new PROTAC variants based on the model's guidance, re-run the simulations to see if the predicted clashes have been resolved before proceeding to expensive cellular assays.
-
Data Presentation
Table 1: Impact of PROTAC Linker Length on Target Degradation Efficacy
This table summarizes data from published studies, illustrating the critical role of linker length in achieving potent protein degradation. An optimal linker length exists, with efficacy often decreasing for linkers that are either too short (due to steric clash) or too long.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No Degradation | - | [2] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [2] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [2] |
| ERα | CRBN | PEG | 12 | Effective | - | [3] |
| ERα | CRBN | PEG | 16 | More Potent | - | [3] |
| PI3K | VHL | PEG/Alkyl | - | 42.23 - 227.4 | 71 - 89 | [16] |
| mTOR | VHL | PEG/Alkyl | - | 45.4 | 75 | [16] |
Table 2: Impact of PROTAC Design on Ternary Complex Cooperativity (α)
This table shows how different PROTACs or target bromodomains can lead to varying levels of cooperativity, a key measure of ternary complex stability. High positive cooperativity (α > 1) is often correlated with efficient degradation.
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) | Measurement Method | Reference |
| MZ1 | Brd4BD2 | VHL | 7 | ITC | [8] |
| SIM1 | BRD4 | VHL | 3.5 | AlphaLISA | [17] |
| BRD-5110 | PPM1D | CRBN | - (Hook Effect) | SPR | [15] |
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A workflow for troubleshooting poor PROTAC efficacy.
Caption: Logical relationship between linker properties and complex formation.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines a typical SPR experiment to measure the kinetics and affinity of PROTAC-induced ternary complex formation.[9][18][19] The E3 ligase is immobilized on the sensor chip, and a mixture of the PROTAC and the target protein is injected as the analyte.
1. Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., Series S Sensor Chip SA for biotinylated protein)
-
Running Buffer: HBS-EP+ (or similar, e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[15]
-
Biotinylated E3 Ligase (e.g., VCB complex)
-
Target Protein (POI)
-
PROTAC of interest
-
DMSO for PROTAC stock solution
2. Procedure:
-
Immobilization of E3 Ligase:
-
Equilibrate the system with running buffer.
-
Activate the streptavidin (SA) sensor chip surface according to the manufacturer's protocol.
-
Inject the biotinylated E3 ligase over one flow cell until the desired immobilization level is reached (e.g., ~100-200 RU).[15] Use an adjacent flow cell as a reference (no protein immobilized).
-
-
Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is constant across all samples and low (<1%).
-
Inject the PROTAC dilutions over the E3 ligase and reference flow cells.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD).[14]
-
-
Ternary Complex Kinetic Measurement:
-
Prepare a constant, near-saturating concentration of the POI in running buffer (e.g., 20-50 times its KD for the PROTAC, if known).[19][20]
-
To this POI solution, add a serial dilution of the PROTAC (e.g., 0.1 nM to 1 µM).
-
Inject these POI-PROTAC mixtures over the E3 ligase and reference surfaces.
-
Use a multi-cycle or single-cycle kinetic method depending on the complex stability.[15] Long-lasting complexes may require single-cycle kinetics.[19]
-
-
Data Analysis:
-
Double-reference the sensorgrams by subtracting the signal from the reference flow cell and from a buffer-only injection.
-
Fit the ternary binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and ternary affinity (KD,ternary).[14]
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary .[14]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes upon binding, providing thermodynamic parameters like binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[21][22]
1. Reagents and Materials:
-
Isothermal Titration Calorimeter
-
ITC Buffer: Degassed buffer (e.g., PBS or HEPES) with a low ionization enthalpy. Ensure identical buffer composition for all protein and compound solutions.
-
Purified E3 Ligase
-
Purified Target Protein (POI)
-
PROTAC of interest
2. Procedure:
-
Sample Preparation:
-
Dialyze both proteins extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Prepare a concentrated stock of the PROTAC in 100% DMSO and dilute it into the final ITC buffer. The final DMSO concentration should be identical in both the syringe and the cell solutions.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations (Controls):
-
PROTAC into POI: Load the POI into the sample cell (e.g., 10-20 µM) and the PROTAC into the injection syringe (e.g., 100-200 µM). Perform the titration.
-
PROTAC into E3 Ligase: Load the E3 ligase into the cell and the PROTAC into the syringe. Perform the titration.
-
-
Ternary Complex Titration:
-
To measure the binding of the POI to the pre-formed PROTAC-E3 complex:
-
Load the sample cell with a solution of the E3 ligase and the PROTAC. The concentrations should be chosen to ensure most of the E3 ligase is bound to the PROTAC (e.g., [E3] = 15 µM, [PROTAC] = 30 µM).
-
Load the injection syringe with the POI (e.g., 150 µM).
-
Perform the titration by injecting the POI into the E3-PROTAC mixture.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the components.
-
Fit the data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH, and n.[23]
-
Calculate Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Cooperativity (α) can be calculated from the ratio of the binary KD to the ternary KD.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to monitor the formation of the ternary complex in a homogeneous format, suitable for high-throughput screening.[24][25]
1. Reagents and Materials:
-
Tagged E3 Ligase (e.g., His-tagged CRBN)
-
Tagged Target Protein (e.g., GST-tagged BRD4)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His)
-
Fluorescently labeled anti-tag antibody (Acceptor, e.g., AF488-anti-GST)
-
PROTAC of interest
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
Microplate reader with TR-FRET capability
2. Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the tagged proteins and antibodies to achieve a good assay window and signal-to-background ratio. This is typically done via cross-titration experiments.[26]
-
-
PROTAC Titration:
-
Prepare a serial dilution of the PROTAC in assay buffer in a microplate (e.g., 384-well). Include a vehicle-only (DMSO) control.
-
Prepare a master mix of the tagged E3 ligase, tagged POI, donor antibody, and acceptor antibody at their pre-determined optimal concentrations in assay buffer.
-
Add the master mix to all wells of the microplate containing the PROTAC dilutions.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow the complex to form and reach equilibrium.[24][26] Protect the plate from light.
-
Measure the TR-FRET signal on a compatible plate reader. This involves exciting the donor (e.g., at 340 nm) and measuring emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay.[26]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio as a function of PROTAC concentration.
-
The formation of the ternary complex will result in an increased FRET signal. A characteristic bell-shaped curve is expected, where the signal decreases at high PROTAC concentrations due to the hook effect.[27] The peak of this curve represents the optimal concentration for ternary complex formation in vitro.
-
References
- 1. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. aragen.com [aragen.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tainstruments.com [tainstruments.com]
- 23. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. en.ice-biosci.com [en.ice-biosci.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PEG linker in a PROTAC serves as a flexible bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's length, composition, and attachment points are critical in dictating the efficacy and drug-like properties of the PROTAC.[1][3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of flexibility and hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules.[1][2][4]
Q2: How does a PEG linker influence the cell permeability of a PROTAC?
A2: The impact of PEG linkers on cell permeability is complex. While the inherent hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl linkers.[1][5] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, so the optimal number of PEG units must be determined empirically for each PROTAC system.[1]
Q3: Can modifying the PEG linker affect the solubility of my PROTAC?
A3: Yes, modifications to the PEG linker can significantly impact the physicochemical properties of the PROTAC, including solubility. Replacing a hydrophilic PEG linker with more lipophilic components like alkyl chains may decrease aqueous solubility but can potentially improve cell permeability.[6] Conversely, incorporating polar groups can enhance solubility.[6]
Q4: What is the "hook effect" and how does the linker play a role?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7] While not directly caused by the PEG linker itself, an improperly designed linker can lead to an unproductive orientation of the target protein and E3 ligase, which can also contribute to a pronounced hook effect.[3]
Troubleshooting Guides
Issue 1: Low Cell Permeability of PEG-Linked PROTAC
Symptoms:
-
Poor degradation of the target protein in cellular assays despite good in vitro binding affinity.
-
Low intracellular concentration of the PROTAC as measured by LC-MS/MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight and Polarity | 1. Optimize Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths. Shorter linkers can sometimes improve permeability.[8][9] 2. Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to reduce the number of hydrogen bond donors and increase lipophilicity, which can improve permeability.[5][8] 3. Incorporate Rigid Moieties: Introduce rigid structures like piperazine (B1678402) or piperidine (B6355638) rings into the linker to enhance rigidity and potentially improve permeability.[5][6][10] |
| Excessive Hydrophilicity | 1. Hybrid Linkers: Combine PEG units with more lipophilic alkyl chains to balance hydrophilicity and lipophilicity.[11] 2. Reduce Number of PEG Units: Empirically determine the minimum number of PEG units required for adequate solubility while maximizing permeability.[1] |
| Unfavorable Conformation | 1. Conformational Analysis: Use computational modeling and NMR spectroscopy to study the solution conformation of the PROTAC. A folded conformation that shields polar surface area is generally preferred for permeability.[12] |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
PROTAC shows potent degradation in cellular assays but fails to demonstrate efficacy in animal models.
-
Rapid clearance and low exposure of the PROTAC in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolic Instability of the PEG Linker | 1. Incorporate Rigid Moieties: Replace parts of the flexible PEG chain with more metabolically stable rigid elements like piperazine, piperidine, or triazole rings.[6] 2. Replace PEG with Alkyl Chain: Consider replacing the PEG linker with a more metabolically stable alkyl chain, which may also improve permeability.[6][] |
| Low Bioavailability | 1. Prodrug Strategies: Mask polar groups on the PROTAC with lipophilic moieties that can be cleaved intracellularly to improve oral absorption.[5] 2. Formulation Strategies: Investigate formulation approaches such as amorphous solid dispersions to improve solubility and dissolution rate.[6] |
Quantitative Data Summary
The following table summarizes the impact of linker modifications on PROTAC permeability from a study on BET degraders.
| PROTAC Pair | Modification | Permeability (Papp, 10⁻⁶ cm/s) | Fold Change in Permeability |
| MZ1 vs. OMZ1 | Amide to Ester | 0.01 vs. 0.1 | 10-fold increase |
| ARV-771 vs. OARV-771 | Amide to Ester | 0.2 vs. 0.3 | 1.5-fold increase |
| AB2 vs. OAB2 | Amide to Ester | 0.08 vs. 0.6 | 7.5-fold increase |
Data adapted from a study on amide-to-ester substitutions in VHL-based BET degraders, demonstrating that this strategy can significantly enhance permeability.[14]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[15]
Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[15]
Methodology:
-
Prepare Donor Plate: Add the PROTAC compound to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a suitable buffer solution.
-
Coat Membrane: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
V_A is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
[drug] is the concentration of the PROTAC.
-
Visualizations
Caption: A logical workflow for troubleshooting low cell permeability of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Amino-PEG6-amido-C16-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The effective characterization of functionalized lipid-PEG conjugates is critical for the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs) and Proteolysis Targeting Chimeras (PROTACs). Amino-PEG6-amido-C16-COOH is a bifunctional linker, featuring a terminal primary amine and a carboxylic acid, connected by a C16 alkyl chain and a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][] Its precise chemical identity, purity, and structural integrity must be rigorously verified to ensure reproducibility and efficacy in downstream applications.
This guide provides a comparative overview of the primary analytical methods for the comprehensive characterization of this compound. We present key performance data, detailed experimental protocols, and a logical workflow to guide researchers in selecting the appropriate techniques for their needs.
Recommended Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of complex molecules like this compound. The following workflow ensures confirmation of the covalent structure, verification of molecular weight, and quantification of purity.
References
A Comparative Guide to PROTAC Linkers: Evaluating Amino-PEG6-amido-C16-COOH Against Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[4]
This guide provides a comparative analysis of Amino-PEG6-amido-C16-COOH, a hybrid polyethylene (B3416737) glycol (PEG) and alkyl chain linker, against other commonly employed PROTAC linkers. By examining its structural features and drawing comparisons from experimental data on similar linker types, we aim to provide a framework for the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome.[2] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby diminishing degradation efficiency.[2]
Profiling this compound
This compound is a bifunctional linker that incorporates both a hydrophilic PEG chain (6 ethylene (B1197577) glycol units) and a long, hydrophobic C16 alkyl chain, terminating in a carboxylic acid for conjugation.[][][7][8] This hybrid structure is designed to balance key physicochemical properties:
-
Solubility and Permeability: The PEG component enhances hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[9] The long C16 alkyl chain, being lipophilic, can contribute to improved cell membrane permeability.
-
Flexibility and Length: This linker is characterized by its significant length and flexibility, which can be advantageous in spanning the distance between the target protein and the E3 ligase, and in allowing the ternary complex to adopt a productive conformation.[4]
Comparative Analysis of PROTAC Linker Performance
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Long Alkyl/Ether | TBK1 | VHL | 3 | 96 | [4] |
| (21 atoms) | |||||
| Long Alkyl/Ether | TBK1 | VHL | 292 | 76 | [4] |
| (29 atoms) | |||||
| PEG4 | BRD4 | CRBN | ~1-10 | >90 | |
| PEG (16 atoms) | ERα | VHL | Potent | High | [4] |
| Alkyl (9 atoms) | CRBN | Self-degradation | Concentration-dependent decrease | - | [2] |
| PEG3 | CRBN | Self-degradation | Weak degradation | - | [4] |
Note: The data presented is a compilation from various studies and is intended for comparative illustration. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data suggests that long, flexible linkers can be highly effective. For instance, a 21-atom alkyl/ether linker targeting TBK1 demonstrated a DC50 of 3 nM and a Dmax of 96%.[4] However, increasing the length to 29 atoms led to a decrease in potency, highlighting that there is often an optimal linker length for a given target-E3 ligase pair.[4] PEG linkers are also widely used and have shown high efficacy, as seen in the degradation of BRD4. A study on ERα degradation found that a 16-atom linker was optimal.[4] The hybrid nature of this compound, with its considerable length, suggests it could be a potent linker, although empirical validation is necessary.
Signaling Pathways and Experimental Workflows
To understand the context in which PROTAC linkers are evaluated, it is essential to visualize the underlying biological and experimental processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western blot analysis.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, VCaP, HeLa) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
1. NanoBRET™ Ternary Complex Assay (Promega):
-
Principle: This assay measures the proximity of the target protein and E3 ligase in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to NanoLuc® Luciferase (the donor), and the E3 ligase is fused to HaloTag® protein, which is labeled with a fluorescent ligand (the acceptor). PROTAC-induced proximity brings the donor and acceptor close, resulting in an increased BRET signal.
-
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Label the cells with the HaloTag® fluorescent ligand.
-
Treat the cells with the PROTAC of interest.
-
Add the NanoLuc® substrate and measure the luminescence at two wavelengths (for the donor and acceptor).
-
The BRET ratio is calculated and plotted against the PROTAC concentration.
-
2. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding of molecules in real-time on a sensor chip. It can be used to determine the kinetics and affinity of binary (PROTAC-protein) and ternary complex formation.
-
Methodology:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the SPR sensor chip.
-
Inject the PROTAC over the surface to measure its binding to the immobilized protein.
-
In a subsequent step, inject the target protein in the presence of the PROTAC to measure the formation of the ternary complex.
-
The binding responses are used to calculate association and dissociation rate constants and affinity constants (KD).
-
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. This compound, with its hybrid PEG-alkyl structure, offers a balance of hydrophilicity and lipophilicity, along with significant length and flexibility. While direct experimental data for this specific linker is limited, comparative analysis of PROTACs with similar long-chain linkers suggests that it has the potential to be a highly effective component in PROTAC design. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry-Based Quantification of Targeted Protein Degradation: PROTACs vs. Hydrophobic Tagging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation (TPD), understanding the efficacy and mechanism of novel degrader molecules is paramount. This guide provides a comparative overview of two prominent TPD technologies—Proteolysis Targeting Chimeras (PROTACs) and Hydrophobic Tagging (HyT)—with a focus on their analysis using mass spectrometry. We present a comparison of their performance, detailed experimental protocols for quantitative proteomics, and visual workflows to aid in the design and execution of TPD studies. The PROTAC methodology is exemplified by the use of linkers such as Amino-PEG6-amido-C16-COOH, which connects the target-binding and E3 ligase-recruiting moieties.
Introduction to Targeted Protein Degradation Strategies
Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell.
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The specific linker, such as this compound, plays a critical role in the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2]
Hydrophobic Tagging (HyT) is an alternative TPD approach that involves attaching a small, hydrophobic moiety to a ligand that binds the POI.[3][4] This "hydrophobic tag" mimics a partially unfolded state of the protein, which is recognized by the cell's quality control machinery, leading to its degradation, often mediated by chaperone proteins like Hsp70.[4][5]
Comparative Performance of TPD Technologies
The efficacy of protein degraders is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).[6][7] The following table summarizes representative performance data for PROTACs and Hydrophobic Tagging from various studies. It is important to note that direct head-to-head comparisons are dependent on the specific target, ligands, and cell line used.
| Technology | Degrader Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC | ARD-69 | Androgen Receptor (AR) | LNCaP | 0.86 nM | >90% | [6] |
| PROTAC | TD-802 | Androgen Receptor (AR) | LNCaP | 12.5 nM | 93% | [6] |
| PROTAC | RC-3 (covalent) | Bruton's Tyrosine Kinase (BTK) | Mino | <10 nM | ~90% | |
| PROTAC | DT2216 | Bcl-xl | MOLT-4 | 63 nM | 90.8% | [6] |
| Hydrophobic Tagging | YL2-HyT6 | SRC-1 | MDA-MB-231 | ~5 µM | >90% | [5] |
| Hydrophobic Tagging | SMD1 (covalent) | BRD4 | MV4-11 | 3 µM | 98% | |
| Hydrophobic Tagging | HyT-S7 | HBV core protein | HepAD38 | 3.02 µM | Not Specified | [8] |
Mechanisms of Action
The two technologies employ distinct mechanisms to achieve protein degradation, as illustrated in the diagrams below.
Caption: Mechanism of Action for PROTACs.
Caption: Mechanism of Action for Hydrophobic Tagging.
Experimental Protocols for Mass Spectrometry Analysis
Accurate quantification of protein degradation is crucial for evaluating the efficacy of TPD molecules. Mass spectrometry-based proteomics offers a high-throughput and unbiased platform for this purpose. Below are detailed protocols for sample preparation and analysis using both label-free and tandem mass tag (TMT) based quantification.
Experimental Workflow Overview
The general workflow for analyzing protein degradation via mass spectrometry is depicted below.
Caption: General workflow for proteomics analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment: Prepare a stock solution of the degrader molecule (PROTAC or HyT) in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). The final solvent concentration should typically not exceed 0.1%. Incubate for the desired time points (e.g., 4, 8, 24 hours).[9]
Protocol 2: Cell Lysis and Protein Extraction
-
Harvesting: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.[9]
-
Incubation: Incubate on ice for 30 minutes, with occasional vortexing or scraping.[9]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.
Protocol 3: In-Solution Protein Digestion
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]
-
Denaturation and Reduction: Take a standardized amount of protein (e.g., 50 µg) from each sample. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[9]
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.[9]
-
Digestion: Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used). Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 4a: TMT-Based Quantification
-
Labeling: Following digestion, label the peptides from each condition with the appropriate tandem mass tag (TMT) reagent according to the manufacturer's protocol.[10]
-
Quenching: Quench the labeling reaction with hydroxylamine.[10]
-
Pooling: Combine the labeled samples into a single tube.
-
Cleanup: Proceed with peptide cleanup as described below.
Protocol 4b: Peptide Cleanup (for both Label-Free and TMT workflows)
-
Activation: Activate a C18 StageTip or similar solid-phase extraction material with 100% acetonitrile (B52724).[9]
-
Equilibration: Equilibrate the tip with 0.1% formic acid.[9]
-
Binding: Load the acidified peptide sample onto the tip.[9]
-
Washing: Wash the bound peptides twice with 0.1% formic acid to remove salts and other contaminants.[9]
-
Elution: Elute the purified peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.[9]
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.[9]
Protocol 5: LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography: Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
For Label-Free Quantification (LFQ): Typically, a data-dependent acquisition (DDA) method is used, where the most intense precursor ions are selected for fragmentation.[11]
-
For TMT Quantification: A data-dependent acquisition method with a higher-energy collisional dissociation (HCD) fragmentation is used to generate the reporter ions for quantification.
-
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Protein Identification: Search the fragmentation spectra against a protein sequence database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Protein Quantification:
-
LFQ: Calculate the relative abundance of proteins based on the intensity of their corresponding peptide precursor ions.[11]
-
TMT: Determine the relative abundance of proteins by comparing the intensities of the TMT reporter ions.
-
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
-
Conclusion
Both PROTACs and Hydrophobic Tagging represent powerful strategies for targeted protein degradation. The choice between these technologies may depend on factors such as the nature of the target protein, the availability of high-affinity ligands, and the desired pharmacological properties. Mass spectrometry-based proteomics is an indispensable tool for the development and characterization of these novel therapeutics, providing precise and comprehensive data on their efficacy and selectivity. The protocols and workflows outlined in this guide offer a robust framework for researchers to quantify targeted protein degradation and advance the field of TPD.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and mechanism verification of first-in-class hydrophobic tagging-based degraders of HBV core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to In-Vitro Validation of PROTACs
An Objective Comparison of Key Functional Assays
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of proteins previously considered "undruggable".[1][2] The validation of a PROTAC's function is a multi-step process requiring a cascade of robust in-vitro assays to confirm its mechanism of action (MoA).[3][4]
This guide provides a comparative overview of the essential in-vitro assays used to validate PROTAC function, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their discovery pipeline.
The PROTAC Mechanism of Action: A Step-by-Step Validation Pathway
The efficacy of a PROTAC hinges on its ability to successfully execute a sequence of intracellular events. The core validation workflow is designed to interrogate each critical step:
-
Ternary Complex Formation: The PROTAC molecule must first act as a molecular bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a stable ternary complex.[5][6] The stability and kinetics of this complex are critical determinants of degradation efficiency.[]
-
Target Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein.[8][9] This polyubiquitination serves as a molecular tag, marking the POI for destruction.[]
-
Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle.[1] The ultimate measure of a PROTAC's success is the quantifiable reduction in the target protein's cellular concentration.
Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
Assays for Ternary Complex Formation
Confirming the formation of the POI-PROTAC-E3 ligase complex is the foundational step in validating a PROTAC's MoA.[10] Several biophysical and biochemical methods are available, each offering distinct advantages.
Caption: Decision tree for selecting a suitable ternary complex assay.
| Assay | Principle | Throughput | Data Output | Advantages | Disadvantages |
| AlphaLISA / TR-FRET | Proximity-based immunoassay using donor/acceptor beads or fluorophores that generate a signal when brought close by the ternary complex.[5][11][12] | High | Relative quantification (bell-shaped curve), Potency (EC50).[11] | Homogeneous (no-wash), high sensitivity, suitable for HTS.[][13] | Prone to "hook effect" at high concentrations; provides relative, not absolute, quantification.[14][15] |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Label-free detection of mass changes on a sensor surface as molecules bind and dissociate.[16] | Medium | Binding affinity (KD), kinetics (ka, kd), cooperativity (α).[15][17] | Real-time kinetic data, label-free, high information content.[6][18] | Requires specialized equipment, can be complex to develop assays, lower throughput than proximity assays.[16][17] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor in living cells.[19] | Medium-High | Live-cell target engagement, ternary complex formation (BRET ratio). | Measures interactions in a physiological, intact cell environment; allows for kinetic monitoring.[19][20] | Requires genetic modification of cells (e.g., CRISPR) to tag proteins.[20] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction to determine thermodynamic parameters.[15] | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity.[16] | Gold standard for thermodynamics; provides a complete thermodynamic profile of the interaction.[16] | Low throughput, requires large amounts of pure protein, sensitive to buffer conditions.[16] |
Quantitative Data Examples
| PROTAC System | Assay | Parameter | Value | Reference |
| MZ1 with Brd4BD2 and VHL | SPR | KD (Brd4BD2) | 1 nM | [15] |
| MZ1 with Brd4BD2 and VHL | SPR | KD (VHL) | 29 nM | [15] |
| MZ1 with Brd4BD2 and VHL | ITC | Cooperativity (α) | 26 | [15] |
| ARV-771 with BRD4 and VHL | SPR | Cooperativity (α) | 97.93 | [16] |
| dBET6 with BRD4 and CRBN | AlphaLISA | Ternary Complex Signal | 4.3 - 6.3x > background | [14] |
Assays for Target Ubiquitination
Following ternary complex formation, the next crucial step is the ubiquitination of the target protein.[21] Detecting this modification confirms that the recruited E3 ligase is active and functional.
| Assay | Principle | Throughput | Data Output | Advantages | Disadvantages |
| Western Blot (after IP) | Immunodetection of ubiquitin on the immunoprecipitated target protein.[8] | Low | Qualitative/Semi-quantitative (band shift or "smear"). | Direct and unambiguous detection of ubiquitination on the target.[8] | Low throughput, labor-intensive, difficult to quantify precisely. |
| ELISA-based Assays | Quantitative immunoassay using antibodies to capture the target protein and detect ubiquitin.[] | Medium-High | Quantitative measurement of ubiquitinated protein levels. | More quantitative and higher throughput than Western Blot.[8] | Can be subject to antibody cross-reactivity. |
| In-Vitro Ubiquitination Kits | Reconstituted biochemical assay measuring ubiquitination of a target using purified E1, E2, E3, and tagged ubiquitin. Often uses AlphaLISA or TR-FRET for readout.[21][23] | High | Quantitative measurement of ubiquitination activity. | Highly controlled environment, ideal for HTS and mechanistic studies.[21] | May not fully reflect the complexity of the cellular environment. |
| NanoBRET™ Ubiquitination Assay | Live-cell BRET assay measuring the proximity of the tagged target protein (donor) and tagged ubiquitin (acceptor).[20] | Medium-High | Real-time, quantitative measurement of ubiquitination in live cells. | Provides kinetic data in a physiological context.[20][24] | Requires expression of multiple tagged components (target, ubiquitin). |
Assays for Protein Degradation
The definitive measure of PROTAC efficacy is the reduction of target protein levels in the cell. Key parameters derived from these assays are DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum level of degradation achieved).[25][26]
| Assay | Principle | Throughput | Data Output | Advantages | Disadvantages |
| Western Blot / Simple Western™ | Immunodetection to quantify target protein levels in cell lysates. | Low-Medium | Semi-quantitative (Western) to quantitative (Simple Western) protein levels; DC50, Dmax. | Gold standard for protein quantification; Simple Western offers automation and better reproducibility. | Endpoint measurement; traditional Western Blot is low throughput. |
| HiBiT Lytic Detection System | The target protein is endogenously tagged with a small HiBiT peptide. Upon cell lysis, LgBiT protein is added, reconstituting a bright luciferase whose signal is proportional to the protein amount.[27][28] | High | Quantitative protein levels; kinetic degradation rates, DC50, Dmax.[27] | Extremely sensitive, large dynamic range, highly quantitative, suitable for HTS.[29] | Requires CRISPR/Cas9 engineering of cell lines; endpoint assay.[27][29] |
| Nano-Glo® Live Cell Assay | Similar to the lytic system but uses a cell-permeable substrate to measure degradation of HiBiT-tagged proteins in real-time in living cells.[27] | High | Real-time kinetic protein degradation curves. | Allows for real-time kinetic measurements in the same cell population over time.[19] | Luminescence signal can be influenced by factors affecting cell health or permeability. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate to measure degradation of the target and potential off-targets.[9] | Low | Global protein expression changes, selectivity profile. | Unbiased and comprehensive view of the proteome; essential for selectivity profiling.[9] | Technically complex, expensive, low throughput, complex data analysis. |
Quantitative Data Examples
| PROTAC | Cell Line | Assay | Parameter | Value | Reference |
| KRAS G12D Degrader 1 | AGS | Western Blot | DC50 | 7.49 nM | [25] |
| HDAC PROTAC (Compound 9) | HCT116 | Western Blot | DC50 (HDAC1) | 0.02 ± 0.01 µM | [30] |
| HDAC PROTAC (Compound 9) | HCT116 | Western Blot | Dmax (HDAC1) | 90% | [30] |
Experimental Protocols: Key Methodologies
AlphaLISA Ternary Complex Formation Assay
This protocol is adapted for detecting the formation of a complex between a GST-tagged POI, a FLAG-tagged E3 ligase, and a PROTAC.[14][31]
Materials:
-
GST-tagged Protein of Interest (POI)
-
FLAG-tagged E3 Ligase Complex
-
PROTAC of interest (and negative controls like JQ1 or thalidomide)
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
AlphaLISA Assay Buffer
-
384-well microplate (e.g., ProxiPlate)
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Component Preparation: Dilute the GST-POI, FLAG-E3 Ligase, and PROTAC to desired concentrations in AlphaLISA Assay Buffer. Prepare a serial dilution of the PROTAC.
-
Reaction Incubation: In a 384-well plate, add 5 µL of GST-POI, 5 µL of FLAG-E3 Ligase, and 5 µL of the PROTAC dilution (or control).
-
Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Bead Preparation: In a separate tube, mix the Anti-FLAG Donor beads and GSH Acceptor beads in assay buffer. It is critical to prepare beads under subdued light conditions.
-
Bead Addition: Add 10 µL of the mixed bead solution to each well of the assay plate.
-
Final Incubation: Seal the plate and incubate at room temperature for 60-120 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the log of the PROTAC concentration. A characteristic bell-shaped or "hook" curve indicates ternary complex formation.[11]
Caption: Workflow for a typical AlphaLISA-based ternary complex assay.
HiBiT-based Cellular Degradation Assay
This protocol describes an endpoint lytic assay to measure the degradation of an endogenously HiBiT-tagged POI.[27]
Materials:
-
CRISPR-edited cell line expressing HiBiT-POI from the endogenous locus.
-
PROTAC compound stock in DMSO.
-
Cell culture medium and reagents.
-
White, 96-well solid-bottom assay plates.
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, buffer, and substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HiBiT-POI expressing cells into a 96-well white assay plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add a volume of the lytic reagent equal to the volume of medium in the wells (e.g., 100 µL).
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells to calculate the percentage of protein remaining. Plot the percent remaining against the log of the PROTAC concentration and fit with a dose-response curve to determine DC50 and Dmax values.[25]
Caption: Key steps for determining DC50 and Dmax using a HiBiT lytic assay.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. portlandpress.com [portlandpress.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Degradation and PROTACs [promega.de]
- 20. bmglabtech.com [bmglabtech.com]
- 21. lifesensors.com [lifesensors.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. benchchem.com [benchchem.com]
- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. SLAS2024 [slas2024.eventscribe.net]
Comparative NMR Analysis of Amino-PEG6-amido-C16-COOH and Its Derivatives
This guide provides a comparative nuclear magnetic resonance (NMR) analysis of Amino-PEG6-amido-C16-COOH, a bifunctional linker molecule, and its relevant alternatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. The guide details experimental protocols and presents data in a clear, comparative format to facilitate informed decisions in the selection of linkers for specific applications.
Introduction to this compound
This compound is a heterobifunctional linker that combines a hydrophilic hexaethylene glycol (PEG6) spacer with a hydrophobic 16-carbon alkyl chain (C16). This amphipathic nature makes it suitable for a variety of applications, including the functionalization of nanoparticles, liposomes, and other drug delivery systems. The terminal primary amine and carboxylic acid groups allow for covalent attachment to a wide range of biomolecules and surfaces. NMR spectroscopy is a critical tool for the structural verification and purity assessment of this molecule and its derivatives.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton (¹H) NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent fragments and data from similar PEGylated and alkylated molecules. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CH₂-COOH | 2.2 - 2.4 | Triplet | 2H |
| b | -CH₂-CH₂-COOH | 1.5 - 1.7 | Multiplet | 2H |
| c | -(CH₂)₁₁- | 1.2 - 1.4 | Multiplet | 22H |
| d | -CH₂-CH₂-CONH- | 1.4 - 1.6 | Multiplet | 2H |
| e | -CH₂-CONH- | 2.1 - 2.3 | Triplet | 2H |
| f | -CONH-CH₂- | 3.2 - 3.4 | Quartet | 2H |
| g | -O-CH₂-CH₂-O- (PEG) | 3.5 - 3.7 | Multiplet | 20H |
| h | -CH₂-CH₂-NH₂ | 3.6 - 3.8 | Triplet | 2H |
| i | -CH₂-NH₂ | 2.8 - 3.0 | Triplet | 2H |
| j | -CONH- | 7.8 - 8.2 | Triplet (broad) | 1H |
| k | -NH₂ | 1.5 - 2.5 (variable) | Singlet (broad) | 2H |
Comparison with Alternatives
The choice of a linker molecule is critical for the performance of a bioconjugate. The following table compares this compound with a shorter-chain analogue (Amino-PEG2-amido-C8-COOH) and a non-PEGylated linker (12-Aminododecanoic acid).
| Feature | This compound | Amino-PEG2-amido-C8-COOH | 12-Aminododecanoic Acid |
| Hydrophilicity | High | Moderate | Low |
| Spacer Length | Long (~25.9 Å) | Short (~14.7 Å) | Moderate (~17.0 Å) |
| Flexibility | High | Moderate | Moderate |
| ¹H NMR Complexity | High (overlapping PEG signals) | Moderate | Low (well-resolved alkyl signals) |
| Solubility in Aqueous Buffers | Good | Moderate | Poor |
| Applications | Drug delivery, surface modification | Bioconjugation, short-range linking | Self-assembled monolayers, hydrophobic modifications |
Experimental Protocol: ¹H NMR Analysis
This section outlines a standard protocol for the ¹H NMR analysis of this compound.
4.1. Materials and Equipment
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the sample. For amphiphilic molecules, CDCl₃ or DMSO-d₆ are common choices.
-
Vortex the sample until it is fully dissolved. Gentle heating may be required for some samples.
-
If using an internal standard, add a small amount of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
4.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 16 ppm
-
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
4.4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecular structure.
Visualizations
The following diagrams illustrate the structure of the molecule and the experimental workflow.
A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted degradation. These heterobifunctional molecules consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[2][]
Among the most utilized flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] The choice between a hydrophilic PEG linker and a lipophilic alkyl linker profoundly impacts a PROTAC's drug-like properties and degradation performance. This guide provides an objective, data-driven comparison to inform rational linker design in PROTAC development.
Comparative Analysis: PEG vs. Alkyl Linkers
Physicochemical Properties: The Solubility-Lipophilicity Balance
A primary challenge in PROTAC design is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility and places them outside of traditional "drug-like" chemical space.[4][5] Linker composition is a key tool for modulating these properties.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are inherently hydrophilic.[6] Their inclusion generally increases the water solubility and reduces the calculated octanol-water partition coefficient (cLogP) of the PROTAC molecule.[7] By tuning the number of PEG units, researchers can fine-tune the topological polar surface area (TPSA), a key factor in solubility and permeability.[1] The hydration shell created by PEG linkers can also mitigate nonspecific binding.[]
-
Alkyl Linkers: As simple hydrocarbon chains, alkyl linkers are hydrophobic and increase the lipophilicity of a PROTAC.[2][] While this can negatively impact solubility, it can be advantageous for other properties like membrane permeability.[][11]
Cell Permeability: Traversing the Membrane
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. The interplay between a linker's hydrophilicity and its conformational flexibility is critical for permeability.
-
PEG Linkers: The relationship between PEG linkers and permeability is complex. While their hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, their flexible nature allows them to adopt folded conformations.[7][12] This folding can shield the PROTAC's polar surface area, creating a more compact, less polar structure that is more amenable to membrane traversal.[7] However, excessive PEGylation can increase the TPSA to a point where permeability is reduced.[]
-
Alkyl Linkers: Alkyl linkers are often associated with improved passive permeability.[] By increasing the lipophilic character of the molecule and compressing the topological polar surface area, alkyl linkers can enhance the PROTAC's ability to navigate the lipid bilayer.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
Ternary Complex Formation and Degradation Efficiency
The ultimate goal of a PROTAC is to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), leading to efficient ubiquitination and degradation of the POI.[13][14] The linker's length and flexibility are paramount for achieving the optimal geometry for this complex.
-
PEG and Alkyl Linkers are both flexible linkers that provide a high degree of conformational freedom.[11] This flexibility allows the PROTAC to adopt a conformation that minimizes steric hindrance and facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can enhance the stability and cooperativity of the ternary complex.[1][15] However, this flexibility can also have an entropic cost, potentially reducing binding affinity if not offset by favorable interactions.[1]
-
The choice between PEG and alkyl can influence degradation potency. In some cases, exchanging an alkyl chain for a PEG linker of similar length has been shown to inhibit PROTAC activity, suggesting that the atomic composition (oxygen vs. CH2 groups) can have significant effects beyond simple length and flexibility.[1] Conversely, other studies show that flexible linkers like PEG or alkyl chains exhibit superior degradation efficiency compared to more rigid linkers, likely by promoting the formation of the ternary complex more effectively.[16] Ultimately, the optimal linker length and composition must be determined empirically for each specific POI-E3 ligase pair.[13]
Data Presentation
The following tables summarize quantitative data from studies comparing the impact of linker composition on PROTAC properties and performance.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [7]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
|---|---|---|---|---|---|---|---|
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs [7]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
|---|---|---|---|---|
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Table 3: Comparative Degradation Efficiency (DC₅₀) of PROTACs with Different Linkers
| Target | Cell Line | Linker Type | DC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BTK | Mino Cells | Noncovalent (PEG-based) | 2.2 | [17] |
| BTK | Mino Cells | Irreversible (PEG-based) | <10 | [17] |
| p110γ | MDA-MB-231 | C8 Alkyl | 42.23 | [16] |
| mTOR | MDA-MB-231 | C8 Alkyl | 45.4 |[16] |
Visualizations
Diagrams generated using Graphviz illustrate key concepts in PROTAC research.
Caption: A diagram of the PROTAC mechanism of action.
Caption: An experimental workflow for PROTAC evaluation.
Caption: Logical relationships of linker properties.
Experimental Protocols
Accurate evaluation of PROTACs requires robust and reproducible experimental methods.
1. Target Protein Degradation Assay (Western Blot) [2] This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[2]
2. Cell Permeability Assay (PAMPA) [] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane. The plate is placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC compounds are dissolved in a buffer and added to the wells of the filter (donor) plate.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters.
3. Ternary Complex Formation Assay (TR-FRET) [18] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to study the formation of the POI-PROTAC-E3 ligase complex in a biochemical setting.
-
Reagents: Obtain purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).
-
Assay Setup: In a microplate, combine the POI, the E3 ligase, and a serial dilution of the PROTAC in an assay buffer.
-
Antibody Addition: Add the FRET-pair antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the complex to form and reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio. A higher ratio indicates closer proximity of the POI and E3 ligase, confirming the formation of the ternary complex. Plot the ratio against PROTAC concentration to analyze complex formation dynamics.
Conclusion
The choice between PEG and alkyl chain linkers in PROTAC design is a nuanced decision that involves balancing competing physicochemical and biological requirements. PEG linkers are powerful tools for enhancing aqueous solubility, a common hurdle for large PROTAC molecules.[5][19] Alkyl linkers, in contrast, often improve cell permeability and can provide a more direct path to oral bioavailability.[]
Both linker types offer the flexibility needed to facilitate the formation of a productive ternary complex, which is the cornerstone of PROTAC efficacy.[11] However, the "optimal" linker is not universal; it is highly dependent on the specific POI and E3 ligase pair.[2] The data consistently shows that a systematic evaluation of linkers with varying lengths and compositions is essential.[1] As the field moves from a "trial-and-error" approach to more rational, structure-guided design, a deep understanding of how these fundamental linker motifs influence overall PROTAC performance is indispensable for developing the next generation of protein-degrading therapeutics.[1][7]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Essential Role of Linkers in PROTACs [axispharm.com]
A Comparative Guide to Western Blot for Assessing Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the accurate assessment of targeted protein degradation is crucial for the advancement of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs). Western blotting stands as a cornerstone technique for visually and quantitatively measuring the reduction of a target protein. This guide provides a detailed comparison of the Western blot protocol with alternative methods, supported by experimental data and visual workflows, to aid in the selection of the most appropriate assay for your research needs.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
Targeted protein degradation technologies harness the cell's own machinery for protein disposal, the ubiquitin-proteasome pathway.[1][2][3] Heterobifunctional molecules like PROTACs act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[4][5][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5][7] Understanding this pathway is fundamental to interpreting the results of protein degradation studies.
Quantitative Assessment of Protein Degradation
The effectiveness of a protein degrader is often quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[5] Lower DC50 values indicate higher potency, while a higher Dmax signifies greater efficacy of the degrader.
Table 1: Comparison of a pan-AKT PROTAC (MS154) with a less effective AKT PROTAC (MS21)
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MS154 | RKO (KRAS mutant) | p-AKT (S473) | 25 | >95 |
| MS21 | RKO (KRAS mutant) | p-AKT (S473) | >1000 | <20 |
| MS154 | HCT116 (KRAS mutant) | p-AKT (S473) | 50 | >95 |
| MS21 | HCT116 (KRAS mutant) | p-AKT (S473) | >1000 | <20 |
This table summarizes data for the pan-Akt PROTAC MS154, demonstrating its efficacy in cell lines where another Akt PROTAC, MS21, is less effective. Data is illustrative of typical results obtained from Western blot analysis.[8]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a robust and widely used technique to visualize and quantify the degradation of a target protein following treatment with a degrader.[5][8]
Detailed Methodology
-
Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[4] Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[4][5] Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis and Protein Quantification : After treatment, wash cells with ice-cold PBS.[4] Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][9] Scrape and collect the lysate, incubate on ice, and then centrifuge to pellet cell debris.[5] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples.[5] Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[4][5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis : Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[5] Quantify the band intensity using densitometry software.[5] Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[5] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Comparison with Alternative Methods
While Western blotting is a reliable method, other techniques offer advantages in terms of throughput and sensitivity.
Table 2: Comparison of Protein Degradation Assessment Methods
| Feature | Western Blot | In-Cell Western™ Assay | HiBiT/NanoBRET™ Assays |
| Principle | Size-based protein separation and antibody-based detection on a membrane.[10] | Microplate-based immunofluorescent detection in fixed cells.[8][10] | Luminescence-based detection of a tagged protein in live cells or lysates.[11] |
| Throughput | Low to medium. | High.[8][10] | High. |
| Sensitivity | Moderate. | High.[8] | Very High.[11] |
| Quantitative | Semi-quantitative to quantitative.[12][13] | Quantitative.[10] | Quantitative.[11] |
| Workflow | Labor-intensive: cell lysis, gel electrophoresis, transfer, multiple incubation steps.[11] | Simplified: no lysis, electrophoresis, or transfer required.[8] | Simple: requires genetically engineered cells; add reagent and read luminescence.[11] |
| Advantages | Provides molecular weight information, widely accessible.[14] | Higher throughput, reduced variability.[8] | Real-time measurements in live cells, high sensitivity, no antibodies needed.[11] |
| Disadvantages | Time-consuming, potential for variability, requires specific antibodies.[11] | Requires specific antibodies, no molecular weight information. | Requires genetic modification of cells to express tagged protein. |
Concluding Remarks
Western blotting remains an indispensable tool for the initial characterization of targeted protein degraders, offering visual confirmation of protein loss and molecular weight information.[8] However, for high-throughput screening or more detailed kinetic analyses, alternative methods such as In-Cell Western assays or luminescence-based systems can provide complementary and more quantitative data.[8][11] The choice of method should be guided by the specific experimental goals, available resources, and the desired level of throughput and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
A Researcher's Guide to Determining PROTAC-Target Protein Binding Affinity
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful therapeutic modalities. The efficacy of a PROTAC is fundamentally linked to its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. Therefore, accurately quantifying the binding affinity of a PROTAC to its target protein is a critical step in the development and optimization of these novel drugs. This guide provides a comparative overview of four widely used biophysical and cellular techniques for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP).
Comparison of Key Techniques
Each method offers distinct advantages and disadvantages in terms of the information provided, experimental setup, and throughput. The choice of assay often depends on the specific research question, the availability of purified proteins, and the desired experimental context (in vitro vs. cellular).
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirements | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | Medium to High | Purified protein and PROTAC | Real-time, label-free kinetic data; high sensitivity.[1] | Requires protein immobilization which may affect activity; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Low | Purified protein and PROTAC | Label-free, in-solution measurement providing a complete thermodynamic profile.[2] | Low throughput; requires large amounts of sample.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in cells or cell lysates upon ligand binding. | Thermal shift (ΔTm), Target engagement EC50 | Low to Medium | Cells or cell lysates and PROTAC | Measures target engagement in a cellular context; no protein purification needed.[3][4][5] | Indirect measure of binding; some protein-ligand interactions may not cause a thermal shift.[4] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | Dissociation constant (KD), Inhibition constant (Ki), IC50 | High | Purified protein, fluorescently labeled tracer, and PROTAC | Homogeneous, in-solution assay; high throughput and amenable to screening.[6][7] | Requires a fluorescent label which may alter binding; potential for fluorescent artifacts. |
Quantitative Data Summary
The following table summarizes representative binding affinity data for various PROTACs and their target proteins, as determined by the techniques discussed.
| PROTAC | Target Protein | E3 Ligase | Technique | Binding Affinity (KD/IC50/ΔTm) | Reference |
| MZ1 | BRD4(BD2) | VHL | SPR | KD: 13.8 nM | [8] |
| MZ1 | VCB Complex | - | SPR | KD: 75.2 nM | [8] |
| MZ1 | BRD4(BD2) | VHL | ITC | KD: 27 nM | [9] |
| AT1 | BRD4(BD2) | VHL | SPR | KD: 1.8 nM | [10] |
| dBET1 | BRD2(BD1)/CRBN | CRBN | TR-FRET | EC50: 412 nM | |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | KD: 136.4 nM | [11] |
| GP262 | PI3Kα | VHL | SPR | KD: 0.867 µM | |
| GP262 | mTOR | VHL | SPR | KD: 0.479 µM | |
| MS67 | WDR5 | VHL | HiBIT-CETSA | ΔTm: 13.8 °C | [12][13] |
| OICR-9429 based | WDR5 | VHL | HiBIT-CETSA | ΔTm: 7.5 °C | [12][13] |
| Unlabeled YAP84–100-17 cyclic peptide | Pal-TEAD2 | - | FP | IC50: 23.0 nM |
Experimental Protocols & Workflows
Detailed methodologies for each technique are crucial for reproducibility and accurate data interpretation.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions.[1]
Experimental Protocol:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5, NTA). Activate the surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the purified target protein or E3 ligase onto the chip surface via amine coupling or affinity capture (e.g., His-tag). Block any remaining active sites with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the PROTAC (analyte) in running buffer.
-
Binding Measurement: Inject the PROTAC solutions over the sensor surface and a reference flow cell (without immobilized protein). The binding is measured as a change in response units (RU).
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the PROTAC from the immobilized protein.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Workflow Diagram:
SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[2]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and the PROTAC in the same, well-matched buffer. Dialyze both samples against the final buffer to minimize buffer mismatch effects. Degas the solutions before use.
-
Instrument Setup: Clean the sample cell and the injection syringe thoroughly. Set the experimental temperature.
-
Loading: Fill the sample cell with the target protein solution and the injection syringe with the PROTAC solution (typically at a 10-20 fold higher concentration).
-
Titration: Perform a series of small injections of the PROTAC solution into the sample cell. The heat change after each injection is measured relative to a reference cell containing only buffer.
-
Control Experiment: Perform a control titration by injecting the PROTAC solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Plot the heat change per injection against the molar ratio of PROTAC to target protein. Fit the resulting isotherm to a suitable binding model to determine KD, ΔH, ΔS, and n.
Workflow Diagram:
ITC Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[3][4]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the PROTAC at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes or plates. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve". A shift in the melting curve in the presence of the PROTAC indicates target engagement. Determine the thermal shift (ΔTm) or the EC50 for target engagement from dose-response curves at a fixed temperature.
Workflow Diagram:
CETSA Experimental Workflow
Fluorescence Polarization (FP)
FP is a high-throughput method that measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein.
Experimental Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled tracer that binds to the target protein. Prepare solutions of the purified target protein and the unlabeled PROTAC.
-
Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Competition: Add varying concentrations of the unlabeled PROTAC to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the PROTAC. Fit the resulting competition curve to determine the IC50 value, which can be converted to a Ki or KD value.
Workflow Diagram:
FP Experimental Workflow
Conclusion
The selection of an appropriate assay for determining the binding affinity of PROTACs to their target proteins is a critical decision in the drug discovery process. While biophysical techniques like SPR and ITC provide detailed kinetic and thermodynamic information using purified components, cellular methods such as CETSA offer valuable insights into target engagement within a more physiologically relevant environment. High-throughput methods like FP are indispensable for the initial screening of large compound libraries. A comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and generate robust and reliable data to accelerate the development of next-generation protein degraders.
References
- 1. aragen.com [aragen.com]
- 2. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Validating the Formation of the Ternary Complex in PROTAC Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—comprising the PROTAC molecule, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is a critical step in the development of effective protein degraders. [1][2] The stability and cooperativity of this complex are often key determinants of a PROTAC's degradation efficiency.[2] This guide provides a comprehensive comparison of key methodologies for validating ternary complex formation, complete with experimental data and detailed protocols.
The Central Role of the Ternary Complex
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by bringing a target protein and an E3 ligase into close proximity, facilitating the ubiquitination of the target and marking it for degradation.[1][3] The formation of this ternary complex is the foundational step in the PROTAC mechanism of action.[4]
Caption: PROTAC Mechanism of Action.
Comparative Analysis of Validation Methods
A variety of biophysical and cell-based assays can be employed to validate and characterize the formation of the ternary complex. The choice of method often depends on the specific research question, available resources, and the desired throughput.
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding Affinity (KD), Kinetics (kon, koff), Cooperativity (α) | Real-time, label-free, provides kinetic data.[1][5] | Requires specialized equipment, potential for protein immobilization artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding Affinity (KD), Enthalpy (ΔH), Stoichiometry (n), Cooperativity (α) | Gold standard for thermodynamics, solution-based.[6][7] | Low throughput, requires large amounts of protein and compound.[3][8] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip. | Binding Affinity (KD), Kinetics (kon, koff) | Higher throughput than ITC, requires less sample.[8] | Lower sensitivity than SPR, may not be suitable for weak binary interactions.[8] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between donor and acceptor fluorophores in close proximity. | Ternary complex formation in live cells.[6][9] | High-throughput, suitable for live-cell imaging.[10][11] | Requires labeled proteins, potential for steric hindrance from tags. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor. | Ternary complex formation in live cells, kinetic analysis.[][13] | High sensitivity, can be used with endogenous protein levels.[14] | Requires genetic modification of cells or proteins. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody specific to one of the components. | Qualitative or semi-quantitative confirmation of ternary complex formation in cells. | Cellular context, widely accessible technique.[15] | Prone to non-specific binding, generally not quantitative. |
| AlphaLISA® | Bead-based proximity assay generating a chemiluminescent signal upon complex formation. | Ternary complex formation. | High-throughput, sensitive.[2] | Indirect measurement, potential for assay interference. |
Quantitative Data Comparison
The cooperativity factor (α) is a critical parameter for evaluating PROTAC efficacy, where α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.[2]
Table 1: Comparison of JQ-1-Based PROTACs
| PROTAC | E3 Ligase | Target | Assay | Binary K D (PROTAC to E3) | Ternary K D | Cooperativity (α) | Reference |
| MZ1 | VHL | BRD4 BD2 | SPR | 29 nM | 1.1 nM | 26 | [8] |
| MZ1 | VHL | BRD4 BD2 | ITC | 66 nM | 4.4 nM | 15 | [8] |
| ARV-771 | VHL | BRD4 BD2 | SPR | 70 nM | 3.5 nM | 20 | [16] |
| dBET1 | CRBN | BRD4 BD2 | ITC | >10 µM | 200 nM | ~1 | [2] |
Data compiled from multiple sources.[2][8][16] Note that assay conditions can influence results.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Caption: SPR Workflow for Ternary Complex Analysis.
Objective: To quantitatively measure the binding affinity and kinetics of binary and ternary complex formation.
-
Immobilization: Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.
-
Binary Interaction: Inject the PROTAC at various concentrations over the E3 ligase surface to determine the binary binding kinetics and affinity.
-
Ternary Interaction: Inject the target protein (e.g., BRD4) pre-incubated with varying concentrations of the PROTAC over the E3 ligase surface. Alternatively, inject the target protein and PROTAC sequentially.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff). Calculate the cooperativity factor (α).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding and calculate the cooperativity factor.
Protocol: [7]
-
Binary Affinity (PROTAC to E3 Ligase):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20 times higher concentration) in the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Binary Affinity (PROTAC to Target Protein):
-
Repeat the process with the target protein in the cell to determine KD2.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD1 / KD,ternary.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the formation of the ternary complex in a cellular context.
Protocol: [15]
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 for ERα targeting PROTACs) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated target.
-
Treat cells with the PROTAC (e.g., 100 nM) or a vehicle control (DMSO) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Normalize protein concentrations of the lysates.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add a primary antibody against one of the complex components (e.g., anti-VHL) to the pre-cleared lysate and incubate.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the other components of the expected ternary complex (e.g., anti-ERα). An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Conclusion
A multi-faceted approach employing various biophysical and cellular assays is necessary to fully characterize PROTAC-induced ternary complex formation.[2] Integrating quantitative biophysical data from techniques like SPR and ITC with cellular validation from assays such as NanoBRET™ and Co-IP provides a comprehensive understanding of a PROTAC's mechanism of action. This integrated approach is critical for guiding the rational design and optimization of next-generation protein degraders for therapeutic applications.[2]
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. diva-portal.org [diva-portal.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Proper Disposal of Amino-PEG6-amido-C16-COOH: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Amino-PEG6-amido-C16-COOH, a PEG-based PROTAC linker. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate potential risks associated with the handling and disposal of this compound.
While often shipped as a non-hazardous chemical, the inherent biological activity of PROTAC linkers necessitates a cautious approach to their disposal. As a best practice, this compound should be treated as a chemical waste product and disposed of through an approved hazardous waste management program.
Summary of Disposal Procedures
The following table summarizes the key information and recommended procedures for the disposal of this compound.
| Parameter | Guideline | Notes |
| Compound Classification | Treat as chemical waste | Due to its nature as a biologically active PROTAC linker, a conservative approach is recommended. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Do not dispose of down the drain or in regular trash. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE | Includes safety glasses, lab coat, and chemical-resistant gloves. |
| Spill Management | Absorb, collect, and treat as chemical waste | Use an inert absorbent material for spills. Ensure adequate ventilation. |
| Empty Container Disposal | Triple rinse and deface labels | The rinsate must be collected and disposed of as chemical waste. |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated chemical waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as chemical waste.
-
-
Empty Container Disposal:
-
To render an empty container non-hazardous, triple rinse it with a suitable solvent that can dissolve this compound.
-
Crucially, collect all rinsate as chemical waste.
-
After triple rinsing, deface or remove all chemical labels from the container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
